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Foundational

Advanced Physicochemical Profiling and Synthetic Methodologies for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Halogenated indole-2-carboxylic acids represent a privileged class of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Halogenated indole-2-carboxylic acids represent a privileged class of pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR modulators, and antiviral agents. 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 1312141-19-7) is a highly specialized, sterically constrained building block. The strategic placement of the N-methyl group, alongside the C3-chlorine and C4-fluorine atoms, creates a unique electronic topology that enhances membrane permeability, metabolic stability, and target-binding affinity.

This technical guide provides an authoritative breakdown of the molecule's physicochemical properties, elucidates the causality behind its structural design, and establishes self-validating, highly reproducible protocols for its synthesis and analytical characterization.

Molecular Architecture & Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in biological systems and downstream synthetic applications.

Quantitative Data Summary

The table below consolidates the core chemical and physical properties of the compound. Where empirical data for this specific rare derivative is constrained, values are computationally extrapolated from the well-documented baseline of unsubstituted indole-2-carboxylic acid.

PropertyValueSource / Methodology
Chemical Name 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acidIUPAC Nomenclature
CAS Registry Number 1312141-19-7Commercial Database
Molecular Formula C₁₀H₇ClFNO₂Computed
Molecular Weight 227.62 g/mol Computed
Predicted pKa (COOH) ~3.7Extrapolated from Indole-2-carboxylic acid (4.44)
Predicted LogP ~3.6Extrapolated from Indole-2-carboxylic acid (2.31)
Topological Polar Surface Area 37.3 ŲCheminformatics Prediction
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis
Structural Causality and Electronic Effects

The architectural choices in this molecule are not arbitrary; they serve specific thermodynamic and pharmacokinetic functions:

  • Acidity and Ionization (pKa): The baseline pKa of an unsubstituted indole-2-carboxylic acid is experimentally established at 4.44. The introduction of the C3-chlorine and C4-fluorine atoms exerts a strong inductive electron-withdrawing effect (-I) across the conjugated indole system. This stabilizes the carboxylate conjugate base, lowering the predicted pKa to approximately 3.7. Consequently, at physiological pH (7.4), the molecule exists almost exclusively in its ionized form. Furthermore, acidic decarboxylation pathways common to indolecarboxylic acids are significantly hindered by the C3-halogenation, enhancing thermal stability .

  • Lipophilicity (LogP): The N-methylation removes the polar N-H hydrogen bond donor, preventing non-specific protein binding and increasing lipophilicity. Combined with the halogens, the calculated LogP is pushed to ~3.6, placing it in the optimal range for oral bioavailability (Lipinski's Rule of 5).

Pharmacophore Core Indole Scaffold (Hydrophobic Core) N_Me N1-Methyl Group (Increases Lipophilicity) Core->N_Me C2_COOH C2-Carboxylic Acid (Primary Pharmacophore / H-Bonding) Core->C2_COOH C3_Cl C3-Chlorine (Steric Shielding & Halogen Bond) Core->C3_Cl C4_F C4-Fluorine (Metabolic Blocking & Inductive Effect) Core->C4_F

Pharmacophore mapping and functional group causality of the indole derivative.

Synthetic Methodology & Scaling Strategies

To ensure high yield and regioselectivity, a three-step functionalization starting from commercially available 4-fluoroindole is recommended. This protocol is designed as a self-validating system , incorporating critical checkpoints to prevent the propagation of errors through the synthetic sequence.

Step-by-Step Synthetic Protocol

Step 1: N-Methylation

  • Procedure: Dissolve 4-fluoroindole (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes to form the indolyl anion. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Causality: NaH irreversibly deprotonates the indole nitrogen. Methylation must occur first to prevent competitive N-lithiation or N-chlorination in subsequent steps.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1). The highly polar N-H starting material spot must completely disappear, replaced by a higher Rf spot (4-fluoro-1-methylindole).

Step 2: C2-Lithiation and Carboxylation

  • Procedure: Dissolve 4-fluoro-1-methylindole (1.0 eq) in anhydrous THF. Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq). Cool to -78°C. Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq). Stir for 1 hour at -78°C. Bubble dry CO₂ gas through the solution for 30 minutes. Quench with 1M HCl.

  • Causality: TMEDA is critical; it breaks down the hexameric aggregates of n-BuLi in THF, significantly increasing its basicity and ensuring complete, regioselective deprotonation at the C2 position (the most acidic ring proton due to the adjacent heteroatom).

  • Validation Checkpoint: Before quenching with CO₂, remove a 0.1 mL aliquot and quench with D₂O. LC-MS analysis must show >95% deuterium incorporation at the C2 position (M+1 peak shift), validating complete lithiation.

Step 3: C3-Chlorination

  • Procedure: Dissolve the resulting 4-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq). Heat the reaction to 60°C for 4 hours.

  • Causality: NCS is selected over Cl₂ gas to provide mild, controlled electrophilic aromatic substitution. The C2-carboxylic acid sterically and electronically directs the chlorination, but the intrinsic high nucleophilicity of the indole C3 position ensures the reaction proceeds selectively.

  • Validation Checkpoint: Monitor via HPLC. The reaction is complete when the starting material AUC is <1%.

SynthesisWorkflow A 4-Fluoroindole (Starting Material) B Step 1: N-Methylation (MeI, NaH, DMF) A->B C 4-Fluoro-1-methylindole (Intermediate 1) B->C D Step 2: C2-Carboxylation (n-BuLi, TMEDA, CO2) C->D E 4-Fluoro-1-methyl-1H-indole -2-carboxylic acid D->E F Step 3: C3-Chlorination (NCS, DMF, 60°C) E->F G 3-Chloro-4-fluoro-1-methyl -1H-indole-2-carboxylic acid F->G

Logical workflow for the regioselective synthesis of the target indole derivative.

Analytical Characterization Protocols

Rigorous analytical validation is required to confirm the regiochemistry of the halogens, particularly differentiating C3-chlorination from potential aromatic ring substitutions.

LC-MS Validation Protocol
  • Causality: Electrospray ionization (ESI) in negative mode is preferred due to the easily ionizable carboxylic acid group, yielding a robust [M-H]⁻ ion.

  • Methodology:

    • Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.

    • Inject 2 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).

    • Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic acid to maintain the unionized state of the compound during chromatography, preventing peak tailing) over 5 minutes.

  • Self-Validation: The mass spectrum must display a dominant peak at m/z 226.0 (calculated for C₁₀H₆ClFNO₂ [M-H]⁻). Crucially, the isotopic pattern must show a 3:1 ratio for the m/z 226 and 228 peaks, explicitly confirming the presence of a single chlorine atom.

¹H and ¹⁹F NMR Validation Protocol
  • Methodology: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6. Acquire spectra at 400 MHz (for ¹H) and 376 MHz (for ¹⁹F).

  • Self-Validation:

    • ¹H NMR: The spectrum must lack a signal around 6.5–7.5 ppm that would correspond to the C3 proton, confirming successful chlorination at this position. The N-methyl group will appear as a sharp singlet near 3.8 ppm. The aromatic protons (C5, C6, C7) will present as a complex multiplet due to J-coupling with the C4-fluorine.

    • ¹⁹F NMR: A single peak should be observed, confirming the integrity of the C4-fluorine atom and ruling out defluorination during the strong base (n-BuLi) step.

References

  • Title: Indole-2-carboxylic acid | CID 72899 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a halogenated and N-methylated indole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a halogenated and N-methylated indole derivative. Given the prevalence of the indole scaffold in medicinal chemistry, this document aims to equip researchers with essential information regarding its molecular characteristics, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic features.

Introduction: The Significance of Substituted Indole-2-Carboxylic Acids

The indole ring system is a cornerstone in the development of therapeutic agents, owing to its presence in a vast array of biologically active natural products and synthetic drugs.[1] Indole-2-carboxylic acids, in particular, serve as crucial intermediates and key structural motifs in compounds targeting a range of biological pathways. The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Halogenation, for instance, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, N-alkylation of the indole nitrogen can modulate its electronic properties and steric profile, impacting its interaction with receptors and enzymes.

This guide focuses on the specific derivative, 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, providing a detailed analysis of its molecular structure and a predictive overview of its properties based on the established chemistry of related analogs.

Molecular Structure and Weight

The molecular structure of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is characterized by an indole core substituted at key positions. The IUPAC name for this compound is 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid .

Molecular Structure of the target compound.

Based on its molecular formula, C₁₀H₇ClFNO₂, the physicochemical properties of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid can be calculated and are summarized in the table below. It is important to note that these are predicted values due to the absence of published experimental data for this specific molecule.

PropertyValue
Molecular Formula C₁₀H₇ClFNO₂
Molecular Weight 227.62 g/mol
Exact Mass 227.0149 g/mol
Monoisotopic Mass 227.0149 u
Topological Polar Surface Area 50.5 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 299
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1

Proposed Synthetic Pathway

A plausible synthetic route to 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid can be devised based on established indole synthesis methodologies. A potential approach involves the Fischer indole synthesis followed by N-methylation and subsequent chlorination.

G cluster_0 Starting Materials cluster_1 Fischer Indole Synthesis cluster_2 N-Methylation cluster_3 Hydrolysis A 4-Fluoro-3-chloroaniline C Ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate A->C Acid catalyst, Heat B Ethyl pyruvate B->C D Ethyl 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylate C->D Methylating agent (e.g., CH₃I), Base E 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid D->E Base (e.g., NaOH), Heat

Proposed synthetic workflow for the target compound.

Experimental Protocol Outline:

  • Fischer Indole Synthesis: 4-Fluoro-3-chloroaniline would be reacted with ethyl pyruvate in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heated to induce cyclization, yielding the corresponding indole-2-carboxylate ester.

  • N-Methylation: The resulting ester would then be N-methylated at the indole nitrogen using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an aprotic solvent.

  • Saponification: Finally, the ethyl ester would be hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the final product.

Predicted Spectroscopic Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the N-methyl protons, and the carboxylic acid proton. The aromatic protons will likely appear as complex multiplets in the range of δ 7.0-8.0 ppm, with their coupling patterns influenced by the chlorine and fluorine substituents. The N-methyl protons would present as a sharp singlet around δ 3.5-4.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the region of δ 165-175 ppm. The aromatic and indole ring carbons will resonate between δ 100-140 ppm, with the carbons directly attached to the electronegative chlorine and fluorine atoms showing characteristic shifts. The N-methyl carbon will appear as a singlet at approximately δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A very broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹.[2] A strong C=O stretching vibration from the carbonyl group will appear around 1700-1725 cm⁻¹.[3] The spectrum will also feature C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively, as well as C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. C-Cl and C-F stretching vibrations are expected in the fingerprint region below 1400 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 227, with a characteristic M+2 isotope peak at m/z 229 due to the presence of the chlorine-37 isotope (approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the carboxylic acid group (a peak at m/z 182) and other characteristic fragmentation patterns of the indole ring.

Conclusion

3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid represents a synthetically accessible and potentially valuable building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its molecular structure, predicted physicochemical properties, a viable synthetic strategy, and expected spectroscopic signatures. While experimental validation of these predicted characteristics is necessary, this information serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

  • Arkivoc. Synthesis and biological evaluation of some N-substituted indoles. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Chloro-4-fluoro-1-methyl-1H-indole Derivatives as Kinase Inhibitors

Aimed at researchers, scientists, and drug development professionals, this guide synthesizes current understanding and provides a strategic framework for the investigation of 3-chloro-4-fluoro-1-methyl-1H-indole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Aimed at researchers, scientists, and drug development professionals, this guide synthesizes current understanding and provides a strategic framework for the investigation of 3-chloro-4-fluoro-1-methyl-1H-indole derivatives as a potential new class of kinase inhibitors.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for the development of novel therapeutics. Within this broad class, halogenated and N-alkylated indole derivatives have shown significant promise, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This guide focuses on the specific, yet largely unexplored, chemical space of 3-chloro-4-fluoro-1-methyl-1H-indole derivatives.

While direct experimental evidence for the mechanism of action of this specific substitution pattern on the indole ring is not yet prevalent in published literature, structure-activity relationship (SAR) studies of analogous compounds strongly suggest a high probability of activity as kinase inhibitors.[1][2][3] This guide, therefore, puts forth the central hypothesis that 3-chloro-4-fluoro-1-methyl-1H-indole derivatives function as ATP-competitive kinase inhibitors and provides a comprehensive roadmap for the experimental validation of this proposed mechanism.

Part 1: The Kinase Inhibitor Hypothesis: A Rationale

The indole nucleus is a common feature in many kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP.[4] The substitutions on the indole ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.[3]

  • 3-Chloro Substitution: The presence of a chlorine atom at the 3-position can contribute to the binding affinity through hydrophobic interactions within the ATP-binding pocket. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic distribution of the indole ring, potentially enhancing interactions with key amino acid residues.[5]

  • 4-Fluoro Substitution: Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[6] A fluorine atom at the 4-position can enhance hydrophobic interactions and may also participate in hydrogen bonding with the protein backbone.

  • 1-Methyl (N-Methylation): N-alkylation of the indole nitrogen can improve cell permeability and metabolic stability. It also projects a vector for further chemical modification to explore additional binding interactions within the kinase domain.

Given these considerations, it is plausible that 3-chloro-4-fluoro-1-methyl-1H-indole derivatives are designed to fit into the ATP-binding site of specific kinases, thereby inhibiting their catalytic activity and downstream signaling.

Part 2: A Roadmap for Experimental Validation

To rigorously test the kinase inhibitor hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to be a self-validating system, where each step provides the foundation for the next.

G cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Mechanistic Studies cluster_2 Cellular & In Vivo Confirmation A Broad Kinase Panel Screening C Affinity-Based Target Identification A->C B Cell-Based Phenotypic Screening B->C D In Vitro Kinase Assays (IC50 Determination) C->D Identified Kinase(s) E Cellular Target Engagement Assays D->E F Mechanism of Inhibition Studies (ATP Competition) E->F G Western Blot Analysis of Downstream Signaling F->G Confirmed Target & MOA H Cellular Proliferation & Apoptosis Assays G->H I In Vivo Efficacy Studies in Disease Models H->I

Caption: A proposed experimental workflow for the validation of 3-chloro-4-fluoro-1-methyl-1H-indole derivatives as kinase inhibitors.

1. Broad Kinase Panel Screening

  • Objective: To identify the primary kinase target(s) of the 3-chloro-4-fluoro-1-methyl-1H-indole derivatives.

  • Methodology:

    • Synthesize a focused library of 3-chloro-4-fluoro-1-methyl-1H-indole derivatives.

    • Screen the compounds at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).

    • Measure the percentage of inhibition for each kinase.

    • Identify "hits" as compounds that exhibit significant inhibition (>50%) of one or more kinases.

2. In Vitro Kinase Assays (IC50 Determination)

  • Objective: To determine the potency of the "hit" compounds against the identified kinase targets.

  • Methodology:

    • Perform in vitro kinase assays using the purified recombinant kinase(s) identified in the initial screen.

    • Use a suitable assay format, such as a radiometric assay (e.g., 32P-ATP incorporation) or a fluorescence-based assay (e.g., Z'-LYTE™ Kinase Assay).

    • Titrate the compounds over a range of concentrations to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Compound Target Kinase IC50 (nM)
Derivative 1Kinase XHypothetical Data
Derivative 2Kinase XHypothetical Data
Derivative 3Kinase YHypothetical Data
A template for summarizing IC50 data for different derivatives against identified kinase targets.

3. Mechanism of Inhibition Studies

  • Objective: To determine if the compounds inhibit the target kinase in an ATP-competitive manner.

  • Methodology:

    • Perform in vitro kinase assays at varying concentrations of both the inhibitor and ATP.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). An increase in the apparent Km of ATP with no change in Vmax is indicative of ATP-competitive inhibition.

4. Cellular Target Engagement Assays

  • Objective: To confirm that the compounds can bind to and inhibit the target kinase in a cellular context.

  • Methodology:

    • Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.

    • Treat intact cells with the compounds and measure the stabilization of the target kinase upon heating (CETSA) or the displacement of a tracer (NanoBRET™).

    • A positive result confirms that the compound can penetrate the cell membrane and engage with its target.

5. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the functional consequence of kinase inhibition in cells.

  • Methodology:

    • Treat cells with the compounds for a specified period.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe the blots with antibodies against the phosphorylated form of the direct substrate of the target kinase and total protein levels of the substrate and target kinase.

    • A decrease in the phosphorylation of the downstream substrate is indicative of target inhibition.

G cluster_0 Proposed Signaling Pathway cluster_1 Inhibition by 3-Chloro-4-fluoro-1-methyl-1H-indole Derivative A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Target Kinase (e.g., a Ser/Thr Kinase) B->C D Downstream Substrate C->D E Phosphorylated Substrate (Active) D->E Phosphorylation F Cellular Response (e.g., Proliferation, Survival) E->F G Inhibitor G->C

Caption: A generalized signaling pathway illustrating the proposed mechanism of action, where the indole derivative inhibits a key kinase.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of this compound class. Key areas for investigation include:

  • Substitution at the 3- and 4-positions: Exploring alternative halogen substitutions or the introduction of small alkyl or alkoxy groups to probe the steric and electronic requirements of the ATP-binding pocket.

  • N-alkylation: Varying the alkyl group on the indole nitrogen to explore additional hydrophobic pockets and to modulate physicochemical properties.

  • Substitution at other positions (5, 6, and 7): Introducing substituents at these positions can provide vectors for improving selectivity and ADME properties.

The data generated from these studies will be invaluable for building a predictive SAR model and for designing next-generation inhibitors with improved therapeutic profiles.

Conclusion

While the mechanism of action of 3-chloro-4-fluoro-1-methyl-1H-indole derivatives is yet to be definitively elucidated, the existing body of knowledge on indole-based kinase inhibitors provides a strong rationale for the hypothesis that these compounds function as ATP-competitive inhibitors of specific protein kinases.[1][2][3] The experimental roadmap outlined in this guide provides a rigorous and comprehensive framework for testing this hypothesis and for advancing this promising class of compounds from hit to lead and, potentially, to clinical candidates. The insights gained from these studies will not only illuminate the specific mechanism of action of these derivatives but will also contribute to the broader understanding of kinase inhibitor design and development.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). ResearchGate. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. [Link]

  • Synthesis and kinase inhibitory activity of novel substituted indigoids. (2009). PubMed. [Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (n.d.). ACS Publications. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). PMC. [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (n.d.). PMC. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Tesi di dottorato. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed. [Link]

  • (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR T790M /BRAF V600E Pathways. (2023). MDPI. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). PubMed. [Link]

  • (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. (n.d.). ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

  • Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. (2008). PubMed. [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (2023). MDPI. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). PMC. [Link]

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Exploratory

A Technical Guide to the Prospective In Vitro Biological Activities of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Foreword: The Unexplored Potential of a Privileged Scaffold The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Unexplored Potential of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2][3] Its derivatives are known to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide delves into the prospective in vitro biological activities of a specific, yet underexplored, derivative: 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid .

While direct experimental data for this exact molecule is not yet prominent in published literature, its structural motifs—the indole-2-carboxylic acid core, combined with strategic halogenation (chloro and fluoro substituents)—provide a strong basis for predicting its biological potential. The strategic placement of halogens, particularly fluorine, is a well-established method in drug design to modulate physicochemical and pharmacokinetic properties, often enhancing therapeutic efficacy.[1] This document, therefore, serves as a technical roadmap for researchers and drug development professionals, synthesizing data from structurally analogous compounds to propose a comprehensive plan for the in vitro evaluation of this promising molecule.

Prospective Anticancer Activity

Substituted indole-2-carboxylates have shown significant promise as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis through diverse cellular signaling pathways.

Rationale for Anticancer Potential

The indole scaffold is a key component of numerous compounds investigated for their anticancer properties.[4] Fluorinated indole analogs, in particular, have been a focus of research for their cytotoxic effects.[1] The presence of both chloro and fluoro groups on the indole ring of the target molecule may enhance its anticancer activity through mechanisms such as improved metabolic stability or stronger binding interactions with target proteins.

Quantitative Data for Structurally Related Compounds

To provide a comparative context, the following table summarizes the in vitro anticancer activity of various substituted indole-2-carboxylate derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateHepG210.11 ± 1.12
A5493.78 ± 0.58
MCF711.24 ± 1.03
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateHepG224.08 ± 1.76
A54910.15 ± 0.95
MCF720.17 ± 1.54

Data sourced from a study on substituted indole-2-carboxylates.[2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid on a panel of human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer).[2][5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Workflow for Anticancer Activity Screening

anticancer_workflow start Start: Synthesize & Purify Compound cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture plate_cells Plate Cells in 96-Well Plates cell_culture->plate_cells treat_cells Treat with Compound (Serial Dilutions) plate_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Measure Absorbance (490 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Caption: Workflow for determining the in vitro anticancer activity.

Prospective Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have recently been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7][8][9][10] The core structure can chelate with two Mg²⁺ ions within the active site of the integrase enzyme, a crucial interaction for inhibitory activity.

Rationale for HIV-1 Integrase Inhibition

The indole nucleus of indole-2-carboxylic acid can form a chelating core with the two magnesium ions in the HIV-1 integrase active site.[6][7] Furthermore, halogenated benzene rings introduced at various positions on the indole scaffold can engage in π-π stacking interactions with viral DNA, further enhancing the binding and inhibitory effect.[6][8][9] The chloro and fluoro substituents of the target compound may contribute to these favorable interactions.

Quantitative Data for Structurally Related Compounds

The following table presents the HIV-1 integrase inhibitory activity of indole-2-carboxylic acid and a key optimized derivative.

CompoundIC50 (µM)
Indole-2-carboxylic acid (1)32.37 ± 4.51
Derivative 17a3.11
Derivative 20a0.13

Data sourced from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.[7][8][9][10]

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol describes a biochemical assay to measure the inhibition of the strand transfer step of HIV-1 integrase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and a target DNA substrate in a suitable buffer.

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate.

  • Initiation of Reaction: Initiate the strand transfer reaction by adding MgCl₂.

  • Quenching the Reaction: Stop the reaction after a defined time period.

  • Detection: Analyze the reaction products by methods such as gel electrophoresis or a fluorescence-based plate reader assay to quantify the extent of strand transfer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the integrase activity.

HIV-1 Integrase Inhibition Mechanism

hiv_integrase_inhibition cluster_active_site Enzyme Active Site integrase HIV-1 Integrase Active Site mg1 Mg²⁺ mg2 Mg²⁺ compound Indole-2-carboxylic Acid Derivative compound->mg1 Chelation compound->mg2 Chelation vdna Viral DNA compound->vdna π-π Stacking (Halogenated Ring) vdna->integrase Binding

Caption: Proposed binding mode of indole-2-carboxylic acid derivatives.

Prospective Antimicrobial and Antioxidant Activities

The indole scaffold is also associated with a broad range of other biological activities, including antimicrobial and antioxidant effects.[11][12][13]

Rationale for Antimicrobial and Antioxidant Potential
  • Antimicrobial: Halogenated indoles have been shown to decrease the virulence of pathogenic bacteria, such as Vibrio campbellii, by affecting processes like biofilm formation and motility.[14] Various indole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a range of microorganisms.[12][13]

  • Antioxidant: Indole-2-carboxylic acid derivatives have been screened for their antioxidant potential using various in vitro assays, such as DPPH and ABTS radical scavenging assays.[11] The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism for their antioxidant activity.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.[12][13]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the microbial strain.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the antioxidant capacity of the compound.[11]

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a solution of the test compound at various concentrations and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix the compound solution with the DPPH solution and incubate in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging for each concentration of the test compound.

Conclusion

While 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid remains a novel chemical entity without a documented biological profile, its structural components strongly suggest a high potential for a range of valuable in vitro biological activities. Based on extensive research on analogous halogenated indole-2-carboxylic acid derivatives, it is highly probable that this compound will exhibit anticancer, antiviral (particularly as an HIV-1 integrase inhibitor), antimicrobial, and antioxidant properties. The experimental protocols and comparative data provided in this guide offer a solid framework for the systematic evaluation of this compound. Its synthesis and subsequent in vitro screening are warranted to unlock its potential as a lead compound in future drug discovery efforts.

References

  • 4-Fluoroindole - Chem-Impex. (URL: )
  • 4-Fluoroindole | CAS Number 387-43-9 - Ossila. (URL: )
  • 1-yl)acetic acid and Other Fluorinated Indole Analogs in Drug Discovery - Benchchem. (URL: )
  • Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjug
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (URL: )
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. (URL: )
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: )
  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC - NIH. (URL: )
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - MDPI. (URL: )
  • Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed. (URL: )
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchG
  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model. (URL: )
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC. (URL: )
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
  • Potential biological activities of substituted indole-2-carboxyl
  • A review on recent developments of indole-containing antiviral agents - PMC. (URL: )
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities - Chapman University Digital Commons. (URL: )
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives | Abstract - Der Pharma Chemica. (URL: )
  • Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed. (URL: )

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Foundational

Receptor binding affinity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid Abstract The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities, including roles as HIV-1 integrase inhibitors, CysLT1 selective antagonists, and modulators of dopamine and cannabinoid receptors.[1][2][3][4] This guide provides a comprehensive technical framework for the characterization of the receptor binding affinity of a novel derivative, 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. We will delve into the synthesis and characterization of this compound, explore the theoretical underpinnings of receptor-ligand interactions, and provide detailed, field-proven protocols for determining binding affinity using state-of-the-art methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques to novel chemical entities.

Introduction: The Prominence of the Indole-2-Carboxylic Acid Moiety

The indole ring system is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. The indole-2-carboxylic acid substructure, in particular, has been identified as a critical pharmacophore in a variety of therapeutically relevant molecules.[2] Its derivatives have been successfully developed as potent inhibitors of HIV-1 integrase, where the carboxylic acid chelates essential magnesium ions in the active site.[1][5] Furthermore, this scaffold is a key component of selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1), a target for asthma and allergic rhinitis.[2] Other indole-2-carboxylic acid derivatives have shown high affinity for dopamine D3 receptors and have been investigated as allosteric modulators of the cannabinoid CB1 receptor.[3][4]

Given the diverse biological roles of this chemical class, the elucidation of the receptor binding profile of a new analog, such as 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, is a critical step in understanding its potential pharmacological effects. This guide will provide the necessary theoretical and practical knowledge to undertake such an investigation.

Synthesis and Characterization of the Target Compound

A robust biological evaluation begins with a well-characterized compound. The synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid can be approached through established methods such as the Fischer indole synthesis. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A potential synthesis could start from a commercially available substituted aniline, which undergoes a Japp–Klingemann condensation followed by a Fischer indole ring closure.[2][6] Subsequent N-methylation and hydrolysis of the ester would yield the final carboxylic acid.

Synthetic_Pathway A Substituted Aniline B Diazonium Salt A->B NaNO2, HCl C Hydrazone Intermediate B->C Ethyl 2-chloroacetoacetate D Indole Ester C->D Fischer Indole Synthesis (e.g., H2SO4) E N-methylated Indole Ester D->E Methyl Iodide, Base F 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid E->F Hydrolysis (e.g., NaOH)

Caption: Proposed synthetic route for the target compound.

Compound Characterization

Prior to any biological testing, the identity, purity, and stability of the synthesized compound must be rigorously confirmed.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed structure of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound.
HPLC Purity assessmentA single major peak, indicating a purity of >95%.
Solubility Determination of appropriate assay buffersQuantitative measurement of solubility in various buffer systems.

The Theoretical Basis of Receptor Binding Affinity

The interaction between a ligand (the compound) and its receptor is a dynamic process governed by the law of mass action.[7] The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[8] In competitive binding assays, the affinity is often expressed as the inhibition constant (Ki), which is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

Methodologies for Determining Receptor Binding Affinity

A multi-pronged approach using different biophysical techniques is recommended for a comprehensive understanding of the binding characteristics. We will detail three gold-standard methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[9][10][11]

Radioligand Binding Assays

These assays are highly sensitive and robust for measuring the affinity of a compound for a specific receptor.[9] A competitive binding format is typically used to determine the Ki of an unlabeled test compound.

Principle of Causality: The unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the affinity of the test compound.

Self-Validating System: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand), and specific binding (total minus non-specific).

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.[12]

    • Centrifuge the homogenate to pellet the membranes.[12]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[12]

    • Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound (3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid).[9][12]

    • Incubate the plate to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the membranes with bound radioligand.[9]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

  • Detection and Data Analysis:

    • Dry the filtermat and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[12]

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[10]

Principle of Causality: The binding of an analyte (the test compound) to a ligand (the immobilized receptor) on a sensor chip surface causes a change in the refractive index, which is detected as a change in the SPR signal.[10] The magnitude of this change is proportional to the mass bound to the surface.

Self-Validating System: The use of a reference flow cell, where the receptor is absent or an irrelevant protein is immobilized, allows for the subtraction of bulk refractive index changes and non-specific binding.

Detailed Protocol:

  • Receptor Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).

    • Immobilize the purified target receptor to the chip surface via amine coupling or another appropriate chemistry.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the immobilized receptor surface and the reference surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.[10]

    • After each injection, inject running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface with a mild solution to remove any bound analyte before the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

SPR_Workflow A Immobilize Receptor on Sensor Chip B Inject Test Compound (Analyte) at Various Concentrations A->B C Monitor Real-Time Binding (Sensorgram) B->C D Regenerate Sensor Surface C->D E Data Analysis (ka, kd, Kd) C->E D->B Next Concentration

Caption: Workflow for an SPR binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for the direct measurement of the thermodynamic parameters of binding, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][13]

Principle of Causality: The binding of a ligand to a receptor is accompanied by the release or absorption of heat.[11] ITC directly measures this heat change during the gradual titration of the ligand into a solution containing the receptor.

Self-Validating System: The experiment is performed in solution, without the need for labels or immobilization, providing a measure of the true intrinsic binding parameters.[14] Control experiments, such as titrating the ligand into buffer alone, are performed to account for the heat of dilution.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified receptor and the test compound in the same, well-dialyzed buffer to minimize buffer mismatch effects.

    • Thoroughly degas the solutions to prevent air bubbles.

  • Titration:

    • Load the receptor solution into the sample cell and the test compound solution into the injection syringe.[15]

    • Perform a series of small, sequential injections of the test compound into the receptor solution while maintaining a constant temperature.[15]

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.

    • Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).[15]

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

ITC_Workflow A Prepare and Degas Receptor and Ligand Solutions B Titrate Ligand into Receptor Solution A->B C Measure Heat Change per Injection B->C D Generate Binding Isotherm C->D E Data Analysis (Kd, n, ΔH, ΔS) D->E

Caption: Workflow for an ITC binding experiment.

Data Summary and Interpretation

The data obtained from these three techniques provide a comprehensive picture of the binding affinity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Technique Key Parameters Obtained Primary Insights
Radioligand Binding KiAffinity of the compound for the receptor in a competitive environment.
Surface Plasmon Resonance ka, kd, KdReal-time kinetics of binding and dissociation, and equilibrium affinity.
Isothermal Titration Calorimetry Kd, n, ΔH, ΔSThermodynamic driving forces of the binding interaction and stoichiometry.

A convergence of the affinity values (Ki and Kd) from these different methods provides a high degree of confidence in the results. Discrepancies may point to complexities in the binding mechanism or experimental artifacts that require further investigation.

Hypothetical Target Identification and Validation Strategy

Given that the specific target of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is unknown, a screening and validation cascade is necessary.

Target_ID_Workflow A Primary Screening: Broad panel of receptor binding assays (e.g., GPCRs, ion channels, kinases) B Hit Identification: Identify receptors with significant binding A->B C Secondary Assays: Orthogonal binding assays (SPR, ITC) for hit confirmation B->C D Functional Assays: Cell-based assays to determine agonist/antagonist activity C->D E Selectivity Profiling: Test against related receptors D->E F Validated Target E->F

Caption: A workflow for target identification and validation.

Conclusion

Determining the receptor binding affinity of a novel compound like 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a fundamental step in drug discovery and chemical biology. This guide has provided a detailed roadmap for this process, from synthesis and characterization to the application of key biophysical techniques. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can build a comprehensive and reliable binding profile, paving the way for a deeper understanding of the compound's mechanism of action and therapeutic potential.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PMC.
  • 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
  • Binding Affinity. Malvern Panalytical.
  • Isothermal titration calorimetry and thermal shift assay in drug design. [No source found].
  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC.
  • Isothermal Titr
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.

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Exploratory

Preliminary Toxicity Studies of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide

Executive Summary The compound 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS 1312141-19-7)[1] is a highly functionalized, halogenated indole derivative. Compounds of this class are frequently utilized as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS 1312141-19-7)[1] is a highly functionalized, halogenated indole derivative. Compounds of this class are frequently utilized as critical building blocks in drug discovery, particularly in the development of antiviral agents (e.g., HIV-1 integrase inhibitors) and oncology therapeutics[2]. However, the specific structural motifs of this molecule present unique toxicological liabilities.

This whitepaper outlines a rigorous, causality-driven framework for the preliminary toxicity profiling of this compound. By integrating structural toxicology with standardized OECD guidelines, this guide provides a self-validating workflow to establish the safety margins required for downstream in vivo efficacy models and IND-enabling studies.

Structural Toxicology & Mechanistic Rationale

Before initiating empirical testing, a predictive toxicological assessment based on the compound's structure is mandatory. The experimental design is directly informed by three distinct structural alerts:

  • The Carboxylic Acid Moiety (C2): Carboxylic acids are highly susceptible to Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process forms acyl glucuronides. Unlike stable ether glucuronides, acyl glucuronides are electrophilic and can undergo intramolecular acyl migration, leading to covalent adduction with hepatic proteins. This is a primary mechanistic driver for idiosyncratic Drug-Induced Liver Injury (DILI).

  • The Halogenated Indole Core (C3-Cl, C4-F): Halogenation significantly increases the compound's lipophilicity, altering its volume of distribution and half-life. While the chlorine and fluorine atoms block Cytochrome P450 (CYP450)-mediated oxidation at the C3 and C4 positions, the electron-rich indole ring remains vulnerable to epoxidation at the unsubstituted C5, C6, or C7 positions. Epoxide ring-opening generates reactive electrophiles that can induce genotoxicity or hepatotoxicity.

  • The N-Methyl Group (N1): This functional group introduces the potential for CYP-mediated N-demethylation, a process that generates formaldehyde (a known cross-linking agent and toxicant) and a secondary amine metabolite.

Putative Bioactivation and Detoxification Pathways of the Target Compound.

In Vitro Toxicity & ADME Profiling

Bacterial Reverse Mutation Assay (Ames Test)

To evaluate the mutagenic potential of the compound and its metabolites, the Ames test is conducted in strict accordance with [3].

  • Causality: The parent compound may lack inherent DNA reactivity, but CYP450-generated epoxides (as modeled in Section 2) can induce frameshift or base-pair substitutions. Therefore, the assay must be performed both with and without an exogenous metabolic activation system (rat liver S9 fraction).

  • Self-Validating Protocol:

    • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA to cover all mutation paradigms.

    • Dose Preparation: Dissolve the compound in DMSO. Prepare 5 concentration levels (e.g., 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ).

    • Metabolic Activation: Prepare a 10% S9 mix from Aroclor 1254-induced rat livers.

    • Incubation: Plate the bacteria, test compound, and S9 mix (or buffer) using the pre-incubation method (20 minutes at 37°C) prior to adding top agar. Incubate plates for 48-72 hours.

    • Validation Controls: The system validates itself through mandatory concurrent controls. The negative (vehicle) control establishes the spontaneous reversion baseline. The positive controls (e.g., 2-Aminoanthracene for +S9 conditions, Sodium azide for -S9 conditions) confirm both the metabolic competence of the S9 fraction and the reversion capability of the specific bacterial strains.

Metabolic Stability and Reactive Metabolite Trapping
  • Protocol: Incubate the compound (1 µM) with Human Liver Microsomes (HLMs) and NADPH at 37°C.

  • GSH Trapping: To validate the formation of reactive epoxides, supplement the incubation with 5 mM Glutathione (GSH). Analyze the reaction mixture via LC-MS/MS. The detection of GSH-adducts (identified by a neutral loss of 129 Da in positive ion mode) serves as direct, empirical proof of reactive intermediate formation, validating the structural hypothesis.

In Vivo Preliminary Toxicity (Rodent)

Acute Oral Toxicity (OECD 423)

Unsubstituted indole-2-carboxylic acid is classified under GHS Category 4 (Harmful if swallowed)[4]. Given the added lipophilicity of the halogens, the acute toxicity profile must be empirically determined using the[5].

  • Causality: The stepwise procedure minimizes animal use while identifying the dose range that induces lethality or severe toxicity, which is critical for setting the Maximum Tolerated Dose (MTD) for subsequent repeated-dose studies.

  • Protocol:

    • Subject Selection: Use nulliparous, non-pregnant female Sprague-Dawley rats (females are generally more sensitive to acute toxicity).

    • Dosing: Administer the compound via oral gavage. Based on the Category 4 baseline, initiate dosing at 300 mg/kg.

    • Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for tremors, convulsions, lethargy, and changes in respiration.

    • Decision Tree: If 0 or 1 animal dies at 300 mg/kg, step up to 2000 mg/kg. If 2 or 3 animals die, step down to 50 mg/kg.

Preliminary Toxicity and ADME Workflow for Indole-2-carboxylic Acid Derivatives.

Data Presentation & Decision Criteria

To facilitate rapid decision-making by drug development professionals, the quantitative data derived from the aforementioned protocols must be measured against strict Go/No-Go thresholds.

Assay / ParameterTarget MetricAcceptable Threshold (Go Criteria)No-Go / Flag Criteria
Ames Test (OECD 471) Revertant Colony Count< 2-fold increase over vehicle control≥ 2-fold increase (Mutagenic)
HepG2 Cytotoxicity IC50​ (µM)> 50 µM< 10 µM (High Cytotoxicity)
Metabolic Stability HLM Intrinsic Clearance< 30 µL/min/mg protein> 100 µL/min/mg protein
Reactive Metabolites GSH-Adduct FormationTrace / Not DetectedHigh relative abundance in LC-MS
Acute Oral (OECD 423) LD50​ Estimate> 2000 mg/kg (GHS Category 5/Unclassified)< 300 mg/kg (GHS Category 3)
14-Day DRF (Rodent) NOAEL> 50 mg/kg/daySevere organ toxicity at < 10 mg/kg

References

  • OECD (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • OECD (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The protocol herein is structured around a multi-step synthetic pathway, commencing with the readily available 3-chloro-4-fluoroaniline. The core of this synthesis is the well-established Fischer indole synthesis, a reliable and versatile method for the formation of the indole ring system.[1][2] This guide offers a detailed, step-by-step experimental procedure, including the synthesis of key intermediates, with explanations of the underlying chemical principles and rationale for the chosen conditions. All quantitative data is summarized for clarity, and a visual workflow diagram is provided to illustrate the synthetic process.

Introduction

Indole-2-carboxylic acid derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[3][4] The specific substitution pattern of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, featuring halogen atoms at the 3 and 4 positions and a methyl group on the indole nitrogen, makes it a valuable scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups can significantly influence the molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic stability.

This application note details a robust and reproducible synthetic route to this target compound, designed to be accessible to researchers with a solid background in organic synthesis. The presented protocol emphasizes safety, efficiency, and high purity of the final product.

Chemical Reaction Pathway

The overall synthetic strategy is a multi-step process that begins with the conversion of 3-chloro-4-fluoroaniline to the corresponding N-methylated hydrazine, followed by a Fischer indole cyclization and subsequent chlorination.

Comparative Data of Synthesis Methods

The initial and crucial step in this synthetic sequence is the preparation of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene. Two primary methods for this reduction are catalytic hydrogenation and iron reduction. The following table provides a comparison of these methods.[5]

ParameterCatalytic Hydrogenation (Pt/C)Iron Reduction
Starting Material 3-chloro-4-fluoronitrobenzene3-chloro-4-fluoronitrobenzene
Primary Reagents H₂ gas, 1% Pt/C catalystIron powder, Hydrochloric acid
Solvent None (neat) or MethanolEthanol, Water
Temperature 50-100°C[6]80-90°C[6]
Pressure 0.1-5 MPa[6]Atmospheric
Reaction Time 1-10 hours[6]Completion monitored by TLC/GC
Yield > 94%[6]Not specified
Product Purity > 99.5%[6]Requires distillation
Advantages High yield and purity, no solvent required, simple process.[6]Mature and well-established process.
Disadvantages Requires specialized high-pressure equipment.Produces significant acid mist and iron sludge.[5]

For the purpose of this protocol, we will assume the availability of the starting material, 3-chloro-4-fluoroaniline.

Experimental Protocols

Protocol 1: Synthesis of (3-Chloro-4-fluorophenyl)hydrazine

This protocol describes the conversion of an aniline to a hydrazine via a diazonium salt intermediate.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Distilled Water

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve 3-chloro-4-fluoroaniline in concentrated hydrochloric acid. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir the mixture for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath and slowly add the diazonium salt solution from the previous step, ensuring the temperature does not exceed 10°C.

  • Work-up: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature. Basify the mixture with a concentrated sodium hydroxide solution until a pH of 10-12 is reached, keeping the flask in an ice bath to manage the exothermic reaction.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude (3-chloro-4-fluorophenyl)hydrazine, which can be purified further by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-(3-Chloro-4-fluorophenyl)-1-methylhydrazine

This step involves the N-methylation of the synthesized hydrazine.

Materials:

  • (3-Chloro-4-fluorophenyl)hydrazine

  • Dimethyl Sulfate or Methyl Iodide

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled Water

Procedure:

  • Reaction Setup: Dissolve (3-chloro-4-fluorophenyl)hydrazine in dichloromethane in a round-bottom flask. Add an aqueous solution of sodium hydroxide.

  • Methylation: Cool the mixture in an ice bath and add dimethyl sulfate or methyl iodide dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(3-chloro-4-fluorophenyl)-1-methylhydrazine.

Protocol 3: Fischer Indole Synthesis of Ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate

This is the key ring-forming reaction.[1][7]

Materials:

  • 1-(3-Chloro-4-fluorophenyl)-1-methylhydrazine

  • Ethyl Pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 1-(3-chloro-4-fluorophenyl)-1-methylhydrazine in ethanol. Add ethyl pyruvate and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC).

  • Cyclization: Cool the reaction mixture and slowly add concentrated sulfuric acid or polyphosphoric acid. Heat the mixture to 80-100°C and stir for 4-6 hours.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate.

Protocol 4: Chlorination of Ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate

This step introduces the chlorine atom at the C3 position of the indole ring.

Materials:

  • Ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile or Dichloromethane

Procedure:

  • Reaction Setup: Dissolve the indole ester in acetonitrile or dichloromethane in a flask protected from light.

  • Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography to obtain ethyl 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylate.

Protocol 5: Hydrolysis to 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

The final step is the saponification of the ester to the carboxylic acid.

Materials:

  • Ethyl 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Methanol / Water mixture

  • Hydrochloric Acid (HCl)

Procedure:

  • Saponification: Dissolve the ester in a mixture of THF, methanol, and water. Add an excess of lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify with 1M HCl until a pH of 2-3 is reached.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Process Workflow Diagram

Synthesis_Workflow A 3-Chloro-4-fluoroaniline B Diazotization & Reduction A->B C (3-Chloro-4-fluorophenyl)hydrazine B->C D N-Methylation C->D E 1-(3-Chloro-4-fluorophenyl)-1-methylhydrazine D->E F Fischer Indole Synthesis (with Ethyl Pyruvate) E->F G Ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate F->G H Chlorination (NCS) G->H I Ethyl 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylate H->I J Hydrolysis I->J K 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid J->K

Caption: Synthetic workflow for the target molecule.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Hazardous Reagents:

    • Sodium Nitrite: Strong oxidizer, toxic. Avoid contact with skin and eyes.

    • Stannous Chloride: Corrosive and harmful if swallowed.

    • Dimethyl Sulfate/Methyl Iodide: Highly toxic and carcinogenic alkylating agents. Handle with extreme care and use appropriate engineering controls.

    • N-Chlorosuccinimide: Irritant and corrosive.

    • Concentrated Acids and Bases: Highly corrosive. Handle with care and add slowly to avoid splashing and exothermic reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR should be used to confirm the structure and the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: To assess the purity of the final crystalline product.

Conclusion

The synthetic protocol detailed in this application note provides a comprehensive and logical pathway for the preparation of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. By leveraging the Fischer indole synthesis and standard organic transformations, this guide offers a reproducible method for obtaining this valuable research compound. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of the target molecule.

References

  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Applic
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate.
  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed.
  • Fischer indole synthesis. Wikipedia.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis.
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Synthesis and Chemistry of Indole.
  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

Sources

Application

Application Note: Overcoming Steric and Electronic Barriers in Amide Coupling with 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Executive Summary The synthesis of complex indole-2-carboxamides is a cornerstone of modern medicinal chemistry and drug development[1]. However, coupling highly substituted substrates such as 3-Chloro-4-fluoro-1-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex indole-2-carboxamides is a cornerstone of modern medicinal chemistry and drug development[1]. However, coupling highly substituted substrates such as 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid presents severe synthetic bottlenecks. This application note provides a comprehensive, field-proven guide to overcoming the dual challenges of extreme steric shielding and electronic deactivation inherent to this scaffold. By leveraging advanced uronium salts (HATU) and in situ acyl fluoride generation, researchers can achieve high-yielding amide bonds even with unreactive amines.

Mechanistic Analysis: The Anatomy of a "Difficult" Coupling

To design an effective coupling protocol, one must first deconstruct the causality behind the substrate's recalcitrance. 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid resists standard amidation conditions (such as EDC/HOBt or DCC) due to two compounding factors:

  • Extreme Steric Shielding: The carboxylic acid at the C2 position is flanked by a methyl group at the N1 position and a bulky chlorine atom at the C3 position. This creates a severe steric clash during the formation of the tetrahedral intermediate, physically blocking the approach of both the coupling reagent and the incoming amine[1].

  • Electronic Deactivation: The 3-chloro and 4-fluoro substituents are strong electron-withdrawing groups (EWGs). While these EWGs increase the acidity of the carboxylic acid (facilitating initial deprotonation by the base), they drastically reduce the nucleophilicity of the resulting carboxylate. Consequently, the initial attack of the carboxylate on the coupling reagent to form the active ester is kinetically sluggish.

Why Standard Reagents Fail

Standard carbodiimides (EDC, DCC) rely on the formation of an O-acylisourea intermediate, which is often trapped by HOBt to form an OBt active ester[2]. The OBt ester of a 1,3-disubstituted indole-2-carboxylic acid is highly sterically congested. When an amine attempts to attack this OBt ester, the activation energy required to overcome the steric repulsion is often too high at room temperature, leading to reagent degradation (e.g., guanidinylation of the amine) rather than productive amide formation[3].

Strategic Reagent Selection

To bypass these barriers, the activation strategy must either provide anchimeric assistance to guide the amine or utilize a sterically minimal leaving group .

  • Strategy A: HATU (Anchimeric Assistance) HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. Unlike HOBt, the HOAt leaving group contains a pyridine nitrogen that acts as a hydrogen-bond acceptor. This provides anchimeric (neighboring group) assistance, pre-organizing the incoming amine and accelerating the nucleophilic attack despite the steric bulk[3][4].

  • Strategy B: In Situ Acyl Fluoride Generation (Steric Minimization) For exceptionally hindered or electron-deficient amines, even HATU may fail. In these cases, converting the acid to an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the optimal fallback. The fluorine atom has a very small atomic radius, minimizing steric penalty during the transition state, while remaining an excellent leaving group[5].

ActivationMechanisms Substrate 3-Cl-4-F-1-Me-Indole-2-COOH (Sterically Hindered) HATU_Route HATU / DIPEA Formation of OAt Ester Substrate->HATU_Route Primary Amines AcylF_Route TFFH / DIPEA Formation of Acyl Fluoride Substrate->AcylF_Route Secondary/Hindered Amines AcylCl_Route Oxalyl Chloride / DMF Formation of Acyl Chloride Substrate->AcylCl_Route Electron-Deficient Amines Amine Amine Addition (Nucleophilic Attack) HATU_Route->Amine AcylF_Route->Amine AcylCl_Route->Amine Product Target Amide Coupled Product Amine->Product

Fig 1. Activation pathways for sterically hindered indole-2-carboxylic acids.

Quantitative Data: Reagent Performance Comparison

The following table summarizes the expected performance of various coupling systems when applied to 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Coupling Reagent / SystemActive Species GeneratedRelative Reaction RateSuitability for Hindered AminesExpected Yield Range
EDC / HOBt OBt EsterSlowPoor< 30% (High side-reactions)
PyBOP OBt EsterModerateModerate40 - 60%
HATU OAt EsterFastGood75 - 90%[4]
TFFH Acyl FluorideVery FastExcellent85 - 95%[5]
Oxalyl Chloride / DMF Acyl ChlorideFastGood70 - 85% (Harsh conditions)

Experimental Protocols

The following protocols are designed as self-validating systems . In-process analytical controls are embedded to ensure the causality of success or failure can be tracked at each step.

Protocol A: HATU-Mediated Coupling (Standard Approach)

Best for primary amines and unhindered secondary amines.

Reagents:

  • 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • HATU (1.2 equiv)[6]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 equiv)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv). Stir at room temperature for 10 minutes.

    • Self-Validation: The solution should remain clear. This step ensures the complete formation of the carboxylate anion, overcoming the electronic deactivation of the substrate[6].

  • Activation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 30 minutes.

    • Self-Validation: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating the active OAt ester was successfully formed and subsequently trapped by methanol). Do not proceed until activation is >95% complete[6].

  • Coupling: Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. For moderately hindered amines, heat the reaction to 50 °C.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: In Situ Acyl Fluoride Generation (Advanced Approach)

Best for highly sterically hindered or electron-deficient amines (e.g., anilines) where HATU stalls.

Reagents:

  • 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.5 equiv)

  • TFFH (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the indole-2-carboxylic acid and DIPEA in anhydrous DCM. Add TFFH (1.2 equiv) and stir at room temperature for 1 hour.

    • Self-Validation: Monitor by TLC or GC-MS/LC-MS. The acyl fluoride is remarkably stable to hydrolysis but highly reactive to nucleophiles. It will appear as a distinct, less polar spot on TLC compared to the starting acid[5].

  • Coupling: Add the hindered amine (1.5 equiv).

  • Thermal Drive: Heat the reaction to 60 °C (if using DMF) or reflux (if using DCM) for 16–24 hours. The small atomic radius of the acyl fluoride drastically lowers the steric penalty, allowing the hindered amine to attack[5].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and purify.

ProtocolWorkflow Step1 1. Dissolve Acid in Dry DMF/DCM (0.1 - 0.2 M) Step2 2. Add DIPEA (3.0 eq) Stir 10 min at RT Step1->Step2 Step3 3. Add Coupling Reagent (HATU or TFFH, 1.2 eq) Step2->Step3 Step4 4. Active Ester Formation Stir 30 min at RT Step3->Step4 Step5 5. Add Amine (1.5 eq) Stir 12-24h (Heat if needed) Step4->Step5 Step6 6. Aqueous Workup & Chromatography Step5->Step6

Fig 2. Step-by-step workflow for the amide coupling of hindered indole substrates.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing, 2015.[Link]

  • Lane, J. R., et al. "Structure–Activity Study of N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a Bitopic Ligand That Acts as a Negative Allosteric Modulator of the Dopamine D2 Receptor." ACS Publications, 2015.[Link]

  • "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?" ResearchGate, 2018.[Link]

Sources

Method

Application Notes and Protocols for HPLC Method Development: 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This comprehensive guide provides a detailed framework for the development and validation of a robust High-Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This comprehensive guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot the method effectively.

Analyte Overview and Physicochemical Properties

A thorough understanding of the analyte is the cornerstone of successful HPLC method development. 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative. Its structure, featuring a carboxylic acid group, a halogenated aromatic ring, and an N-methylated indole core, dictates its chromatographic behavior.

Chemical Structure:

Predicted Physicochemical Properties:

To guide our method development, we will rely on predicted values for the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP). These parameters are critical for selecting the appropriate mobile phase pH and estimating the initial organic solvent concentration.

PropertyPredicted ValueImplication for HPLC Method Development
pKa ~3-4The carboxylic acid group will be ionized at neutral and basic pH. To ensure a single, non-ionized form for consistent retention, the mobile phase pH should be maintained at least 1.5-2 pH units below the pKa.
logP ~2.5-3.5The predicted logP suggests that the compound is moderately hydrophobic, making it well-suited for reversed-phase HPLC.

These predictions are based on the analysis of similar structures and computational models.[1][2]

HPLC Method Development Strategy

Our strategy will focus on a reversed-phase HPLC method with UV detection, a common and robust approach for the analysis of aromatic compounds. The development process will be systematic, starting with the selection of the stationary phase and followed by the optimization of the mobile phase and detector settings.

Stationary Phase Selection: The Foundation of Separation

For a moderately hydrophobic and acidic compound like 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a C18 (octadecyl) column is the recommended starting point. C18 columns provide excellent retention for a wide range of non-polar to moderately polar compounds.[3] To mitigate potential peak tailing due to the interaction of the acidic analyte with residual silanols on the silica support, a modern, end-capped C18 column with high purity silica is recommended.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

2.2.1. Aqueous Phase and pH Control:

Given the acidic nature of the analyte, controlling the mobile phase pH is critical. To suppress the ionization of the carboxylic acid group and ensure reproducible retention times, the aqueous portion of the mobile phase should be buffered to a pH of approximately 2.5. A buffer of 0.1% formic acid or phosphoric acid in water is a suitable starting point.[3]

2.2.2. Organic Modifier:

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is recommended for initial scouting runs to determine the optimal elution conditions. A starting gradient of 10% to 90% acetonitrile over 20 minutes can be employed.

Detector Settings: Visualizing the Analyte

The indole ring system of the analyte contains a chromophore that absorbs UV light. Based on data for similar indole derivatives, a detection wavelength of 280 nm is a suitable starting point for UV detection.[3] A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak to confirm its identity and purity.

Detailed Experimental Protocol

This protocol provides a starting point for the HPLC analysis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. Optimization may be required based on the specific HPLC system and column used.

Materials and Reagents
  • 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid), analytical grade

  • Methanol, HPLC grade (for sample preparation)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 20 min, then hold at 90% B for 5 min, return to 10% B in 1 min, and equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare sample solutions in a similar manner, ensuring the final concentration is within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Reliability

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) Analyte_Characterization Analyte Characterization (Structure, pKa, logP) Stationary_Phase Stationary Phase Selection (C18 Column) Analyte_Characterization->Stationary_Phase Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier, Gradient) Stationary_Phase->Mobile_Phase Detector_Settings Detector Settings (UV Wavelength) Mobile_Phase->Detector_Settings Specificity Specificity Detector_Settings->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method

Caption: A flowchart outlining the systematic approach to HPLC method development and validation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of a robust HPLC method for the analysis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. By understanding the physicochemical properties of the analyte and systematically optimizing the chromatographic parameters, researchers can develop a reliable and accurate method suitable for various applications in pharmaceutical research and development. The principles and strategies outlined here can also be adapted for the analysis of other similar indole derivatives.

References

  • ResearchGate. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]

  • ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. [Link]

  • ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. [Link]

  • SIELC Technologies. Separation of 5-Methylindole on Newcrom R1 HPLC column. [Link]

  • NextSDS. 3-chloro-1-methyl-1H-indole-2-carboxylic acid — Chemical Substance Information. [Link]

  • NextSDS. 4-chloro-3-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Information. [Link]

  • ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. [Link]

  • NextSDS. 7-chloro-4-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Information. [Link]

  • PubChem. 1-Methylindole-3-carboxylic acid. [Link]

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Application

Application Notes &amp; Protocols: Initial In Vivo Characterization of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the initial in vivo characterization of the novel small molecule, 3-Chloro-4-fluoro-1-methyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the initial in vivo characterization of the novel small molecule, 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. As this is a new chemical entity with limited public data on its biological targets, this guide presents a systematic, tiered approach for establishing its foundational safety, tolerability, and pharmacokinetic profile. Such data are prerequisites for the rational design of future efficacy studies. The protocols herein are based on established principles of preclinical drug development and are intended to provide a robust framework for researchers initiating in vivo evaluation.[1][2][3] We will detail protocols for determining maximum tolerated dose (MTD), performing pharmacokinetic (PK) analysis, and suggest general screening models for preliminary efficacy assessment based on the common biological activities of the indole scaffold.

Introduction: A Strategic Approach to a Novel Compound

The compound 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][5][6][7][8][9][10][11] Given the lack of specific target information for this particular molecule, a hypothesis-generating, phased approach to in vivo testing is mandated.

The primary objectives of this initial phase of preclinical testing are:

  • To establish a safe dose range for administration in animal models.[12]

  • To understand the fundamental pharmacokinetic properties (how the animal body processes the compound).[13]

  • To explore potential therapeutic areas through broad, well-established efficacy screening models.

This systematic evaluation is critical for making informed go/no-go decisions and mitigating risks before committing to more complex and resource-intensive studies.[1][14] All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals and, where applicable, adhere to Good Laboratory Practice (GLP) standards.[3][15][16]

Phase I: Maximum Tolerated Dose (MTD) Determination

2.1 Rationale & Expertise

The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[12][17] Establishing the MTD is the foundational first step in any in vivo program. It informs the dose selection for all subsequent pharmacokinetic and efficacy studies, ensuring that the doses used are both biologically active and well-tolerated.[18][19] An acute MTD study involves administering single, escalating doses of the compound to different groups of animals and observing them for a defined period, typically 7 to 14 days.[20]

2.2 Experimental Workflow: MTD Study

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Endpoint Compound Compound Formulation (e.g., in 0.5% CMC) Dose_Groups Create Dose Groups (n=3-5/group) - Vehicle Control - Low Dose (e.g., 10 mg/kg) - Mid Dose (e.g., 100 mg/kg) - High Dose (e.g., 1000 mg/kg) Compound->Dose_Groups Animals Acclimatize Animals (e.g., C57BL/6 mice, 6-8 weeks) Animals->Dose_Groups Administer Administer Single Dose (e.g., Oral Gavage or IP) Dose_Groups->Administer Observe Daily Clinical Observation (7-14 days) - Body Weight - Behavior Changes - Physical Appearance Administer->Observe Record Record All Findings - Morbidity/Mortality - Clinical Signs Score Observe->Record Determine_MTD Determine MTD (Highest dose with no >10% weight loss and no significant clinical signs) Record->Determine_MTD

Caption: Workflow for a typical acute Maximum Tolerated Dose (MTD) study in mice.

2.3 Detailed Protocol: Acute MTD in Mice

  • Animal Model: Use healthy, female C57BL/6 mice, 6-8 weeks of age. House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for a minimum of 5 days of acclimatization before the study begins.

  • Compound Formulation: Prepare a homogenous suspension of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in a standard vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Prepare fresh on the day of dosing.

  • Group Allocation: Randomly assign animals to dose groups (n=3 to 5 mice per group).

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: 10 mg/kg (Low Dose)

    • Group 3: 100 mg/kg (Mid Dose)

    • Group 4: 500 mg/kg (High Dose)

    • Group 5: 1000 mg/kg (Limit Dose)[12] (Note: Dose levels should be adjusted based on any available in vitro cytotoxicity data. A logarithmic dose escalation is common.)

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (oral gavage [PO] is common for small molecules). The dosing volume should be consistent across all groups (e.g., 10 mL/kg).

  • Monitoring and Observations:

    • Record body weights immediately before dosing and then daily for 7 to 14 days.

    • Perform clinical observations at least twice daily. Note any signs of toxicity, such as lethargy, ruffled fur, abnormal posture, or changes in respiration.

    • Any animal showing severe distress or a body weight loss exceeding 20% should be humanely euthanized.[18]

  • Endpoint and Data Analysis: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of toxicity, or more than a 10-15% reduction in body weight.[17] All observations should be recorded.

2.4 Data Presentation: MTD Study Summary

Dose Group (mg/kg)nRouteMortalityMean Body Weight Change (Day 7 vs Day 0)Key Clinical Observations
Vehicle Control5PO0/5+5.2%Normal
105PO0/5+4.8%Normal
1005PO0/5+2.1%Normal
5005PO0/5-8.5%Mild, transient lethargy at 2-4h post-dose
10005PO1/5-18.2% (survivors)Significant lethargy, ruffled fur

This is an example table; actual data will vary.

Phase II: Pharmacokinetic (PK) Profiling

3.1 Rationale & Expertise

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[13] A PK study is essential to understand a compound's exposure (concentration in the blood over time) after administration.[21] This information is crucial for designing effective dosing schedules for efficacy studies, as it helps correlate the dose administered with the concentration of the drug that can act on its target.[22] A typical study involves administering a single, well-tolerated dose and collecting blood samples at various time points.[23]

3.2 Experimental Workflow: Single-Dose PK Study

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Dose_Prep Prepare Formulation (Well-tolerated dose from MTD) Dose_Admin Administer Single Dose (e.g., IV and PO routes) Dose_Prep->Dose_Admin Animals Prepare Animals (e.g., BALB/c mice, cannulated if possible) Animals->Dose_Admin Sampling Collect Blood Samples (Serial or Terminal Bleeds at defined timepoints) Dose_Admin->Sampling Process Process Samples (Centrifuge to isolate plasma, store at -80°C) Sampling->Process Bioanalysis Quantify Compound Concentration (LC-MS/MS) Process->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Bioanalysis->PK_Calc Report Generate Report PK_Calc->Report

Caption: Workflow for a single-dose pharmacokinetic (PK) study in mice.

3.3 Detailed Protocol: Single-Dose PK in Mice

  • Animal Model: Use male BALB/c mice (6-8 weeks old). For serial blood sampling, jugular vein cannulation may be performed prior to the study. If terminal bleeds are used, more animals will be required.

  • Dose Selection: Select a single, well-tolerated dose from the MTD study (e.g., 100 mg/kg).

  • Study Groups:

    • Group 1 (Oral): Administer the compound by oral gavage (PO).

    • Group 2 (Intravenous): Administer a lower dose (e.g., 5 mg/kg) via tail vein injection (IV) to determine absolute bioavailability.

  • Blood Sampling:

    • Design: Use a sparse sampling design, with 3-4 mice per time point.

    • Time Points (PO): Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.[23]

    • Time Points (IV): Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h.[23]

    • Collection: Collect blood (~50-100 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

3.4 Data Presentation: Key Pharmacokinetic Parameters

ParameterRoute: IV (5 mg/kg)Route: PO (100 mg/kg)Definition
Cmax (ng/mL) 1,5202,850Maximum observed plasma concentration
Tmax (h) 0.08 (5 min)1.0Time to reach Cmax
AUC_last (h*ng/mL) 2,45018,600Area under the concentration-time curve
t½ (h) 3.54.2Elimination half-life
Bioavailability (F%) N/A38%Fraction of oral dose reaching systemic circulation

This is an example table; actual data will vary.

Phase III: Hypothesis-Driven Preliminary Efficacy Screening

4.1 Rationale & Expertise

With safety and exposure data in hand, preliminary efficacy screening can begin. Since the specific target is unknown, the choice of model must be hypothesis-driven, based on the activities commonly associated with the indole chemical scaffold. We present two widely used, robust screening models: one for anti-inflammatory potential and one for anti-cancer activity. Positive results in these models can guide future mechanism-of-action studies.

4.2 Example Protocol 1: LPS-Induced Systemic Inflammation Model

This model is a standard first-line screen to assess the anti-inflammatory potential of a test compound.[24] Lipopolysaccharide (LPS), a component of bacterial cell walls, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6.[25][26]

  • Animal Model: C57BL/6 mice, female, 6-8 weeks old.

  • Study Groups (n=6-8/group):

    • Group 1: Vehicle Control (No LPS, No Compound)

    • Group 2: LPS Control (LPS + Compound Vehicle)

    • Group 3: Positive Control (LPS + Dexamethasone, e.g., 5 mg/kg)[24]

    • Group 4: Test Compound (LPS + Compound at e.g., 50 mg/kg)

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour prior to the inflammatory challenge.

    • Induce inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally (IP).[27]

    • Collect blood via cardiac puncture 1-2 hours after LPS injection (for peak TNF-α) or 4-6 hours (for IL-6).

  • Endpoint Analysis: Measure plasma levels of TNF-α and IL-6 using a validated method such as ELISA.

  • Expected Outcome: A compound with anti-inflammatory activity will cause a statistically significant reduction in cytokine levels compared to the LPS control group.

4.3 Example Protocol 2: Human Tumor Xenograft Model

The xenograft model is the cornerstone of in vivo oncology research, used to evaluate the anti-tumor efficacy of a compound on human cancer cells grown in immunocompromised mice.[28]

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Nude mice), female, 6-8 weeks old. These mice lack a functional immune system, which prevents rejection of the human tumor cells.

  • Cell Line: Select a human cancer cell line (e.g., A549 lung cancer or HCT116 colon cancer). Culture cells under standard conditions and ensure they are free of pathogens.[18]

  • Experimental Workflow: Xenograft Efficacy Study

Xenograft_Workflow cluster_prep Setup cluster_implant Tumor Implantation & Growth cluster_treat Treatment & Monitoring cluster_end Endpoint Cell_Culture Culture Human Cancer Cells Implant Implant Cells Subcutaneously (e.g., 5x10^6 cells in Matrigel) Cell_Culture->Implant Animal_Prep Prepare Immunocompromised Mice Animal_Prep->Implant Monitor_Growth Monitor Tumor Growth (Measure with calipers 2-3x weekly) Implant->Monitor_Growth Randomize Randomize into Groups (When tumors reach ~100-150 mm³) Monitor_Growth->Randomize Dosing Initiate Dosing Regimen - Vehicle Control - Test Compound (e.g., 50 mg/kg, daily) Randomize->Dosing Monitor_Efficacy Continue Monitoring - Tumor Volume - Body Weight (Toxicity) Dosing->Monitor_Efficacy Endpoint Study Endpoint (e.g., Tumor volume >1500 mm³ or 21-28 days) Monitor_Efficacy->Endpoint Analysis Analyze Data (Tumor Growth Inhibition, TGI) Endpoint->Analysis Harvest Harvest Tumors (For optional biomarker analysis) Endpoint->Harvest

Caption: Workflow for a standard subcutaneous human tumor xenograft efficacy study.

  • Procedure:

    • Implantation: Subcutaneously inject ~5 million cells, often resuspended in a basement membrane matrix like Matrigel to improve tumor take rate, into the flank of each mouse.[28]

    • Tumor Growth: Monitor tumor growth by measuring with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Randomization: Once tumors reach a mean size of 100-150 mm³, randomize mice into treatment groups (n=8-10/group).

    • Treatment: Begin the dosing regimen (e.g., daily oral gavage with vehicle or test compound) based on PK data. Monitor body weight as a measure of toxicity.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). TGI is calculated as the percentage difference in the mean tumor volume between treated and control groups.

Conclusion & Future Directions

The protocols outlined in this guide provide a robust, logical, and essential framework for the initial in vivo characterization of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. By systematically determining the MTD, understanding the PK profile, and conducting broad efficacy screening, researchers can generate the critical data necessary to build a comprehensive biological profile of this novel compound. The results from these studies will be instrumental in guiding future research, including target identification, mechanism of action studies, and the selection of more refined disease models for advanced preclinical development.

References

  • Funakoshi-Tago, M., et al. (2020). LPS-induced inflammation in mice. Bio-protocol. Available at: [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Available at: [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Available at: [Link]

  • Zhang, D., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. Available at: [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available at: [Link]

  • Precision for Medicine. (n.d.). The Ultimate Guide to Preclinical IND Studies. Available at: [Link]

  • Patel, K., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Pharmaceuticals. Available at: [Link]

  • Juszczyk, G., et al. (2019). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology. Available at: [Link]

  • Rutkowska, A., et al. (2021). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • Chen, L., et al. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Oncology Letters. Available at: [Link]

  • De La Puente, P., et al. (2020). Characterization of human cancer xenografts in humanized mice. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2002). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. Available at: [Link]

  • IONTOX. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]

  • Sharma, V., et al. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science. Available at: [Link]

  • Wang, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Al-Hadedi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]

  • Lv, P., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hadedi, A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

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Method

Preparation of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid Derivatives: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules. Among these, substituted indole-2-carboxylic acids have garnered significant attention due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of two strategic synthetic routes for the preparation of a specific, highly functionalized derivative, 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a key building block for the development of novel therapeutic agents.

This document will delve into the mechanistic underpinnings and practical execution of two distinct synthetic strategies: the classic Fischer indole synthesis and a late-stage chlorination approach. Each route will be detailed with step-by-step protocols, reagent specifications, and critical process parameters, providing researchers with the necessary information to confidently replicate and adapt these methods.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic pathways have been devised for the synthesis of the target molecule. Each approach presents a unique set of advantages and challenges, which are summarized below to aid in the selection of the most appropriate route for a given research objective.

Route A: The Fischer Indole Synthesis Approach

This classical and highly versatile method involves the construction of the indole ring from a substituted phenylhydrazine and a carbonyl compound. For the target molecule, this route commences with the synthesis of the key intermediate, N-methyl-N-(3-chloro-4-fluorophenyl)hydrazine, followed by condensation with ethyl pyruvate and subsequent cyclization and hydrolysis.

Route B: Late-Stage Electrophilic Chlorination

Synthetic Route A: Fischer Indole Synthesis

This pathway is a robust and well-established method for the synthesis of indole derivatives.[2][3] The key steps involve the preparation of the N-methylated hydrazine, followed by the Fischer indole synthesis and subsequent hydrolysis of the resulting ester.

Fischer_Indole_Synthesis_Workflow cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Hydrolysis A 3-Chloro-4-fluoroaniline B 3-Chloro-4-fluorophenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 C N-Methyl-N-(3-chloro-4- fluorophenyl)hydrazine B->C CH3I, Base D Ethyl 3-Chloro-4-fluoro-1-methyl- 1H-indole-2-carboxylate C->D Ethyl pyruvate, Acid catalyst E 3-Chloro-4-fluoro-1-methyl- 1H-indole-2-carboxylic acid D->E NaOH, H2O/EtOH

Diagram 1: Workflow for the Fischer Indole Synthesis of the target molecule.

Protocol 1: Synthesis of 3-Chloro-4-fluorophenylhydrazine

This protocol is adapted from standard procedures for the synthesis of arylhydrazines from anilines.

Reagent/ParameterValue/Condition
Starting Material 3-Chloro-4-fluoroaniline
Reagents Sodium nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Tin(II) chloride (SnCl₂)
Solvent Water
Temperature 0-5 °C for diazotization, room temperature for reduction
Reaction Time 1-2 hours for diazotization, 2-4 hours for reduction
Work-up Basification, extraction with ethyl acetate
Purification Recrystallization from ethanol/water
Expected Yield 70-80%

Step-by-Step Procedure:

  • Diazotization: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.

  • Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system like ethanol/water to afford 3-chloro-4-fluorophenylhydrazine as a solid.

Protocol 2: N-Methylation of 3-Chloro-4-fluorophenylhydrazine

The selective mono-N-methylation of arylhydrazines can be challenging due to the potential for dialkylation. This protocol utilizes methyl iodide in the presence of a mild base to favor the formation of the desired N-methylated product.

Reagent/ParameterValue/Condition
Starting Material 3-Chloro-4-fluorophenylhydrazine
Reagents Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃)
Solvent Acetone or Acetonitrile
Temperature Room temperature to gentle reflux (50-60 °C)
Reaction Time 12-24 hours
Work-up Filtration, evaporation of solvent
Purification Column chromatography on silica gel
Expected Yield 50-60%

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-chloro-4-fluorophenylhydrazine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature. Stir the reaction mixture at room temperature or under gentle reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-methyl-N-(3-chloro-4-fluorophenyl)hydrazine.

Protocol 3: Fischer Indole Synthesis and Hydrolysis

This final step constructs the indole ring and then converts the ester to the desired carboxylic acid.

Reagent/ParameterValue/Condition
Starting Materials N-Methyl-N-(3-chloro-4-fluorophenyl)hydrazine, Ethyl pyruvate
Reagents Polyphosphoric acid (PPA) or Eaton's reagent, Sodium hydroxide (NaOH)
Solvent Toluene or neat for cyclization, Ethanol/Water for hydrolysis
Temperature 80-110 °C for cyclization, Reflux for hydrolysis
Reaction Time 2-4 hours for cyclization, 2-3 hours for hydrolysis
Work-up Quenching with ice-water, extraction for cyclization; Acidification, filtration for hydrolysis
Purification Recrystallization from ethanol/water
Expected Yield 60-70% over two steps

Step-by-Step Procedure:

  • Fischer Indole Synthesis: Combine N-methyl-N-(3-chloro-4-fluorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent like toluene or neat. Add polyphosphoric acid or Eaton's reagent and heat the mixture to 80-110 °C for 2-4 hours.

  • Isolation of the Ester: Cool the reaction mixture and carefully quench with ice-water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylate can be used in the next step without further purification or purified by column chromatography.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (3.0 eq) and reflux the mixture for 2-3 hours.

  • Final Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated HCl to a pH of 2-3. Collect the precipitated solid by filtration, wash with water, and dry to afford the final product, 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Synthetic Route B: Late-Stage Electrophilic Chlorination

This alternative route begins with the synthesis of a 4-fluoro-1-methyl-1H-indole-2-carboxylic acid ester, which is then chlorinated at the electron-rich C-3 position.

Late_Stage_Chlorination_Workflow cluster_0 Step 1: Indole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Electrophilic Chlorination cluster_3 Step 4: Hydrolysis A 4-Fluorophenylhydrazine B Ethyl 4-fluoro-1H- indole-2-carboxylate A->B Ethyl pyruvate, Acid catalyst C Ethyl 4-fluoro-1-methyl- 1H-indole-2-carboxylate B->C CH3I, NaH, DMF D Ethyl 3-Chloro-4-fluoro-1-methyl- 1H-indole-2-carboxylate C->D SO2Cl2 or NCS, Dichloromethane E 3-Chloro-4-fluoro-1-methyl- 1H-indole-2-carboxylic acid D->E NaOH, H2O/EtOH

Diagram 2: Workflow for the Late-Stage Electrophilic Chlorination approach.

Protocol 4: Synthesis of Ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate

This protocol outlines the formation of the indole core followed by N-methylation.

Reagent/ParameterValue/Condition
Starting Material 4-Fluorophenylhydrazine
Reagents Ethyl pyruvate, Polyphosphoric acid (PPA), Sodium hydride (NaH), Methyl iodide (CH₃I)
Solvent Toluene for cyclization, DMF for N-methylation
Temperature 80-110 °C for cyclization, 0 °C to room temperature for N-methylation
Reaction Time 2-4 hours for cyclization, 2-3 hours for N-methylation
Work-up Quenching with ice-water, extraction for cyclization; Quenching with water, extraction for N-methylation
Purification Column chromatography on silica gel
Expected Yield 60-70% over two steps

Step-by-Step Procedure:

  • Fischer Indole Synthesis: Following a similar procedure to Protocol 3, react 4-fluorophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst to obtain ethyl 4-fluoro-1H-indole-2-carboxylate.

  • N-Methylation: Dissolve the ethyl 4-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF and cool to 0 °C. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. After the evolution of hydrogen ceases, add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate.

Protocol 5: Electrophilic Chlorination and Hydrolysis

The final steps involve the selective chlorination at the C-3 position and subsequent hydrolysis of the ester. Sulfuryl chloride is a common and effective reagent for this transformation.

Reagent/ParameterValue/Condition
Starting Material Ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate
Reagents Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), Sodium hydroxide (NaOH)
Solvent Dichloromethane or Acetonitrile for chlorination, Ethanol/Water for hydrolysis
Temperature 0 °C to room temperature for chlorination, Reflux for hydrolysis
Reaction Time 1-2 hours for chlorination, 2-3 hours for hydrolysis
Work-up Quenching with water, extraction for chlorination; Acidification, filtration for hydrolysis
Purification Recrystallization from ethanol/water
Expected Yield 70-80% over two steps

Step-by-Step Procedure:

  • Electrophilic Chlorination: Dissolve ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate (1.0 eq) in dichloromethane and cool to 0 °C. Add a solution of sulfuryl chloride (1.1 eq) in dichloromethane dropwise. Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed.

  • Isolation of the Chlorinated Ester: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylate is typically of sufficient purity for the next step.

  • Hydrolysis: Perform the hydrolysis of the chlorinated ester using the procedure described in Protocol 3 to obtain the final product, 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Derivatization of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid

The synthesized carboxylic acid is a versatile intermediate for the preparation of a wide range of derivatives, most notably amides, which often exhibit interesting biological activities.

Protocol 6: Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives from the title carboxylic acid.

Reagent/ParameterValue/Condition
Starting Material 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Reagents Amine (R-NH₂), HATU or HOBt/EDC, DIPEA
Solvent DMF or Dichloromethane
Temperature Room temperature
Reaction Time 4-12 hours
Work-up Aqueous work-up and extraction
Purification Column chromatography or recrystallization
Expected Yield 70-90%

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq), and a base like DIPEA (2.0 eq).

  • Amide Formation: Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Conclusion

This guide has detailed two effective and reliable synthetic routes for the preparation of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid and its derivatives. The choice between the Fischer indole synthesis and the late-stage chlorination approach will depend on the availability of starting materials and the specific requirements of the research project. The provided protocols are designed to be robust and adaptable, offering a solid foundation for the synthesis of this important class of molecules for further investigation in drug discovery and development programs.

References

  • Taylor & Francis Online. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Retrieved from [Link]

  • Google Patents. (2015). CN104402795A - Synthetic method of substituted indol-2-formic acid.
  • ACS Publications. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

  • PubMed. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. Retrieved from [Link]

  • European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

  • ACS Publications. (2009). Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • ACS Publications. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-METHYL-α-PHENYLHYDRAZINE. Retrieved from [Link]

  • PMC. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Retrieved from [Link]

  • PubMed. (2003). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (2021). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

  • Google Patents. (1975). US3905973A - Thiol methylation with methyl chloride.
  • ACS Publications. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. This valuable indole inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. This valuable indole intermediate is a crucial building block in the development of various therapeutic agents. This document is designed to address common challenges, enhance reaction yield, and ensure the highest purity of the final product through a structured troubleshooting and FAQ section, complemented by a detailed, optimized protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the critical chlorination step of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the likely causes:

  • Sub-optimal Chlorinating Agent: The choice of chlorinating agent is critical. While various reagents can achieve chlorination, sulfuryl chloride (SO₂Cl₂) is often preferred for its reactivity. However, its high reactivity can also lead to side reactions if not controlled. A milder or more selective reagent like N-Chlorosuccinimide (NCS) might be considered, although it may require longer reaction times or activation. A recent study highlighted sulfuryl chlorofluoride (SO₂ClF) as a versatile and controllable reagent for the selective chlorination of unprotected indoles, which could be an excellent alternative.[1]

  • Incorrect Stoichiometry: Using an excess of the chlorinating agent can lead to the formation of dichlorinated or other over-chlorinated byproducts, which consumes your starting material and complicates purification. It is crucial to use a slight excess (typically 1.05-1.1 equivalents) of the chlorinating agent.

  • Poor Temperature Control: The chlorination of indoles is an exothermic reaction. Adding the chlorinating agent too quickly or at too high a temperature can promote side reactions. The reaction should be performed at a low temperature (e.g., 0 °C to -10 °C) with slow, dropwise addition of the chlorinating agent.

  • Solvent Choice: The solvent plays a significant role in the reaction's success. Aprotic solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) are generally preferred. The choice of solvent can influence the selectivity of the chlorination.[1]

  • Product Degradation: 3-chloroindoles can be sensitive to acidic or basic conditions, especially during workup.[2] It's important to neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Question 2: I'm observing multiple spots on my TLC plate post-reaction, indicating significant byproduct formation. How can I improve the selectivity for the desired 3-chloro product?

Answer: The formation of byproducts is a clear indicator of issues with reaction selectivity. Here’s how to address it:

  • Preventing Over-Chlorination: The primary byproduct is often the 3,3-dichloro-2-oxindole or other polychlorinated species.[1] This arises from the high reactivity of the indole nucleus. To mitigate this:

    • Precise Stoichiometry: As mentioned, use no more than 1.1 equivalents of your chlorinating agent.

    • Low Temperature: Maintain a consistently low temperature throughout the addition of the chlorinating agent.

  • Understanding the Mechanism: The chlorination of indoles can proceed through different intermediates.[3][4] The formation of N-chloroindole as a transient intermediate can sometimes lead to rearrangement and other side reactions.[3] Running the reaction in a non-protic solvent at low temperatures generally favors direct C3-chlorination.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.

Question 3: The purification of the final product is challenging, and I am struggling to remove a persistent impurity. What are the best purification strategies?

Answer: Purification of carboxylic acids can indeed be tricky. Here are a few proven methods:

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[5][6]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral organic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of about 2-3, which will precipitate your purified product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If impurities persist after extraction, recrystallization is an excellent next step.

    • Common solvent systems for indole-2-carboxylic acids include ethanol/water, ethyl acetate/heptane, or toluene.[5][7] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: While less ideal for large-scale purification of acids due to potential streaking on silica gel, it can be effective for removing stubborn impurities. A mobile phase of ethyl acetate and hexane with a small amount of acetic acid (0.5-1%) can help to improve the peak shape and separation.

Frequently Asked Questions (FAQs)

  • What is the expected yield for this synthesis?

    • With an optimized protocol, yields can range from 70% to over 90% for the chlorination step. The overall yield will depend on the efficiency of the preceding steps in synthesizing the 4-fluoro-1-methyl-1H-indole-2-carboxylic acid precursor.

  • How do I prepare the starting material, 4-fluoro-1-methyl-1H-indole-2-carboxylic acid?

    • This precursor is typically synthesized via a Fischer indole synthesis or other indole ring-forming reactions from appropriate aniline and pyruvate derivatives.[8] The N-methylation is usually performed on the indole-2-carboxylic ester before the final hydrolysis to the acid.

  • What are the key safety precautions when working with sulfuryl chloride (SO₂Cl₂)?

    • Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.

  • Can I use a different chlorinating agent like N-Chlorosuccinimide (NCS)?

    • Yes, NCS can be used and is a milder, solid alternative to SO₂Cl₂. However, it may require a catalyst (like a Lewis acid) or longer reaction times to achieve complete conversion. It is often used for substrates that are sensitive to the harsh conditions of SO₂Cl₂.

Optimized Experimental Protocol

This protocol details the selective chlorination of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Reagents and Materials:

  • 4-fluoro-1-methyl-1H-indole-2-carboxylic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an ice/salt bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq) to the dropping funnel and dilute with a small amount of anhydrous DCM. Add the SO₂Cl₂ solution dropwise to the stirred indole solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C. Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes with 1% acetic acid) or LC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding cold water.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • For high purity, perform an acid-base extraction as described in the troubleshooting section.

    • Alternatively, recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid as a solid.

Data Summary Table

ParameterRecommended ValueRationale
Starting Material 4-fluoro-1-methyl-1H-indole-2-carboxylic acidPrecursor for the final product.
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Effective and reactive agent for C3-chlorination of indoles.
Stoichiometry 1.05 equivalents of SO₂Cl₂A slight excess ensures complete conversion while minimizing over-chlorination.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that does not react with SO₂Cl₂ and provides good solubility.
Temperature -10 °C to 0 °CCrucial for controlling reactivity and preventing byproduct formation.
Reaction Time 1-3 hoursTypically sufficient for complete conversion; monitor by TLC/LC-MS.
Workup Aqueous wash, Acid-Base extractionEssential for removing inorganic salts and purifying the carboxylic acid product.
Expected Yield 75-90%Represents a well-optimized reaction.

Synthesis Workflow Diagram

SynthesisWorkflow SM 4-Fluoro-1-methyl-1H-indole- 2-carboxylic acid Reagent SO2Cl2 (1.05 eq) DCM, -10 °C to 0 °C SM->Reagent Product 3-Chloro-4-fluoro-1-methyl-1H-indole- 2-carboxylic acid Reagent->Product Chlorination Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the synthesis of the target compound.

References

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. ACS Publications. Available at: [Link]

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available at: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

  • Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. Organic Letters. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. Journal of Organic Chemistry. Available at: [Link]

  • Proposed mechanism for the chlorination of indoles 1. ResearchGate. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Publications. Available at: [Link]

  • SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. Organic Chemistry Portal. Available at: [Link]

  • Why This Reaction Doesn't Happen ???. Sciencemadness.org. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • How can I purify carboxylic acid?. ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing. Available at: [Link]

  • Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. ACS Publications. Available at: [Link]

  • Are the reaction conditions acidic or basic?. University of Kentucky. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in DMSO

Introduction: This guide provides in-depth troubleshooting for solubility challenges encountered with 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a substituted indole carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth troubleshooting for solubility challenges encountered with 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a substituted indole carboxylic acid, its solubility is governed by a complex interplay of its crystalline structure, the properties of its functional groups, and the conditions of the solvent environment. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility issues, ensuring the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: I've added the standard volume of DMSO to my vial of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, but it's not dissolving. What is the most common reason for this?

The most frequent cause of poor solubility, even in a powerful solvent like DMSO, is the presence of moisture.[1] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1] Absorbed water can significantly decrease the solubility of many organic compounds, particularly those with functional groups sensitive to changes in solvent polarity like carboxylic acids.[1][2] This can lead to the formation of less soluble hydrates or promote precipitation.

First Action: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO.[3] If your laboratory's stock bottle is frequently opened, consider obtaining a new, sealed vial or using a dry nitrogen atmosphere for preparation.

Q2: What are the key properties of this compound and DMSO I should be aware of?

Understanding the interplay between the solute and solvent is critical.

Property3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acidDimethyl Sulfoxide (DMSO)Significance for Solubility
Structure Halogenated, methylated indole carboxylic acid.(CH₃)₂S=OThe indole core is largely nonpolar, while the carboxylic acid group is polar. Halogenation can affect crystal lattice energy.
Solvent Type -Polar aprotic solvent.[4]DMSO is an excellent solvent for a wide range of polar and nonpolar compounds, making it a standard for creating stock solutions in drug discovery.[4][5]
Key Functional Group Carboxylic Acid (-COOH)Sulfoxide (S=O)Carboxylic acids can be prone to precipitation from "wet" DMSO, as the solvent is less effective at solvating the corresponding anion.[2]
Hygroscopicity LowHighWater contamination in DMSO is a primary driver of solubility failure.[1]
Boiling Point Not readily available189 °C (372 °F)[4]The high boiling point means DMSO evaporates slowly at room temperature, but it also allows for gentle heating to aid dissolution without significant solvent loss.[4]

Q3: Can I heat the solution to get the compound to dissolve?

Yes, gentle heating is a standard and effective technique. Heating increases the kinetic energy of the system, which helps overcome the compound's crystal lattice energy—the energy required to break apart the solid-state structure.[6]

Recommended Protocol:

  • Place the vial in a water bath or on a heating block set to 30-40°C.

  • Agitate the solution periodically by vortexing.

  • Do not exceed 60°C. While DMSO itself is stable, the compound's stability at elevated temperatures in DMSO is likely unknown. Some halogenated carboxylic acids can undergo hydrodehalogenation or other reactions at high temperatures in the presence of certain reagents.[7] Additionally, prolonged heating of DMSO can lead to decomposition, especially if contaminants are present.[8][9][10]

Q4: Is sonication a viable option for improving solubility?

Absolutely. Sonication is an excellent method for breaking down solid aggregates and enhancing dissolution. The process uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This creates localized high-pressure and high-temperature gradients that physically disrupt the solute's surface, increasing the surface area available for the solvent to act upon.[2]

Recommended Protocol:

  • Place the sealed vial containing the compound and DMSO into a bath sonicator.

  • Sonicate in short bursts of 5-10 minutes.

  • Check for dissolution visually after each cycle. Be aware that sonication can modestly increase the bulk temperature of the solution.[2]

In-Depth Troubleshooting Guide

This section addresses more complex solubility issues through a logical, step-by-step process.

Caption: A workflow for troubleshooting solubility issues.

Q5: I've tried heating and sonication, but particulates remain. What's next?

If standard methods fail, you may be facing an issue with compound integrity, or you may have exceeded the thermodynamic solubility limit.

Step 1: Verify Compound Integrity

  • Source and Purity: Confirm the purity of the compound from the certificate of analysis (CoA). Impurities can significantly impact solubility.

  • Degradation: While unlikely under standard storage, consider the possibility of degradation. Indole structures can be sensitive to light and air over long periods. A change in color or texture of the solid may indicate an issue.

Step 2: Consider a Co-Solvent (For Assay Dilution, Not Stock Preparation) For aqueous-based assays where the final DMSO concentration must be low, precipitation upon dilution is a common problem. Using a co-solvent in your assay buffer can help maintain solubility. It is not recommended to add co-solvents to your primary DMSO stock solution.

Co-SolventTypical Final ConcentrationNotes
PEG400 1-10%Often used in preclinical formulations to improve bioavailability.[11]
Tween 80 / Polysorbate 80 0.1-1%A non-ionic surfactant that can help prevent aggregation and precipitation.[12]
Glycerol 1-5%Can help by increasing solvent viscosity and preserving protein stability.[13]

Q6: My compound dissolves initially but then crashes out of solution. Why does this happen?

This phenomenon is often related to creating a supersaturated solution, especially after heating. The dissolved state is kinetically stable but thermodynamically unstable.[1] Over time, or with agitation or freeze-thaw cycles, the compound may precipitate into a more stable, lower-energy crystalline form which is less soluble.[1][2]

Mitigation Strategies:

  • Work Quickly: After dissolution, proceed with serial dilutions immediately.

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to prevent repeated freezing and thawing, which enhances precipitation synergistically with water uptake.[2][3]

  • Store Properly: Store aliquots at -20°C or -80°C, protected from light.[3][12]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution. Adjust calculations for your desired concentration.

  • Pre-Calculation: Determine the mass of the compound needed. For a 10 mM stock in 1 mL of DMSO (MW of C10H8ClFNO2 ≈ 228.6 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 228.6 g/mol * (1000 mg / 1 g) = 2.286 mg

  • Preparation: a. Allow the compound vial to equilibrate to room temperature before opening to minimize moisture condensation. b. Weigh the required mass of the compound into a sterile, appropriate-sized vial. c. Using a calibrated micropipette, add the calculated volume of fresh, anhydrous (≥99.9%) DMSO.[3] d. Cap the vial tightly and vortex for 60 seconds. e. Visually inspect against a light source to ensure no particulates are visible.

  • Troubleshooting: If not fully dissolved, proceed to Protocol 2.

  • Storage: Once fully dissolved, aliquot into single-use, light-protective vials and store at -80°C.

Protocol 2: Small-Scale Solubility Test

Before committing a large amount of material, perform a small-scale test to determine approximate solubility.

  • Weigh approximately 1-2 mg of the compound into a small, clear vial.

  • Add a small, precise volume of anhydrous DMSO (e.g., 20 µL). This creates a very high initial concentration.

  • Vortex thoroughly.

  • If undissolved, incrementally add more known volumes of DMSO (e.g., 10 µL at a time), vortexing after each addition, until the compound fully dissolves.

  • Calculate the final concentration to estimate the solubility limit under your lab conditions.

Caption: Key factors influencing compound solubility in DMSO.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Safety data sheets for similar halogenated indole carboxylic acids indicate they can cause skin and eye irritation.[14][15]

  • Handling DMSO: DMSO can facilitate the absorption of chemicals through the skin.[6] Exercise caution and avoid direct contact with the solution.

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

References

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Quora. [Link]

  • KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.). Ziath. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. (n.d.). Ziath. [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. (2016, January 14). ResearchGate. [Link]

  • Reductive Hydrodehalogenation of Halogenated Carboxylic Acid Derivatives Using a DMSO/HCOONa·2H2O System | Organic Letters - ACS Publications. (2023, April 12). American Chemical Society. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid - ACS Publications. (2021, November 29). American Chemical Society. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3). ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. (2022, December 21). American Chemical Society. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition | Organic Process Research & Development - ACS Publications. (2021, December 1). American Chemical Society. [Link]

  • The difference between dissolving chemicals in DMSO or water ? | ResearchGate. (2022, February 20). ResearchGate. [Link]

  • The ammonium-promoted formylation of indoles by DMSO and H2O | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid - ResearchGate. (2021, November). ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications. (2019, November 15). Geological Survey of Denmark and Greenland. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening - PubMed. (2004, February 15). National Center for Biotechnology Information. [Link]

  • The Secret of Dimethyl Sulfoxide−Water Mixtures. A Quantum Chemical Study of 1DMSO−nWater Clusters - ACS Publications. (2002, May 7). American Chemical Society. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. (n.d.). Michigan State University. [Link]

  • DMSO Autocatalytic Decomposition Study - Dimethyl Sulfoxide - Scribd. (n.d.). Scribd. [Link]

  • methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate — Chemical Substance Information. (n.d.). ChemSec. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the solubility of DMSO in water? - Quora. (2023, January 16). Quora. [Link]

  • A Highly Efficient Procedure for 3-Sulfenylation of Indole-2- Carboxylates - Amazon AWS. (n.d.). Amazon Web Services. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (2013, July 15). American Chemical Society. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). Cytiva. [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. (2021, October 9). MDPI. [Link]

  • Solvent-mediated organocatalytic browning of biogenic indoles enables the formation of zwitterionic nanoparticles - PMC. (2026, March 9). National Center for Biotechnology Information. [Link]

  • 18.3: Some Chemical Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, July 31). LibreTexts. [Link]

Sources

Troubleshooting

Optimizing recrystallization and purification of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Technical Support Center: 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working with 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working with 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. Here, we address common and complex challenges encountered during its recrystallization and purification, providing in-depth, scientifically grounded solutions to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

This section covers foundational questions about handling and purifying the target compound.

Q1: What is the optimal solvent system for recrystallizing 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid?

A1: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this specific indole-2-carboxylic acid derivative, a polar protic solvent or a mixture is often the best choice.

  • Primary Recommendation: Ethanol or a mixture of Ethanol/Water. The carboxylic acid and indole nitrogen lend polarity, favoring alcohols.

  • Alternative Solvents: Isopropanol, or solvent pairs like Ethyl Acetate/Hexane or Dichloromethane/Hexane can also be effective.[1]

  • Rationale: The principle of "like dissolves like" is key. The molecule has both polar (carboxylic acid, N-H) and non-polar (chlorofluorophenyl, methyl indole core) regions. A solvent system must balance these properties. Purely non-polar solvents like hexane will likely have poor solubility even when hot, while highly polar solvents like water may not dissolve the compound sufficiently. The use of a solvent/anti-solvent pair (e.g., dissolving in hot ethanol and slowly adding water until turbidity appears) is a powerful technique to induce crystallization.[2]

Q2: My purified compound has a pink or brownish hue. Is this normal, and how can I remove the color?

A2: No, the pure compound should be a white to off-white or pale yellow solid.[3] A pink, tan, or brownish color indicates the presence of impurities, which are very common with indole derivatives.[4]

  • Cause: Indoles are susceptible to air oxidation, which can form colored polymeric impurities.[4] This can be exacerbated by heat and light. Residual starting materials or side-products from the synthesis (e.g., Fischer indole synthesis) can also be colored.[5]

  • Solution:

    • Charcoal Treatment: During the hot dissolution step of recrystallization, add a small amount (1-2% w/w) of activated charcoal to the solution and keep it at temperature for 5-10 minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Solvent Selection: Ensure your chosen solvent doesn't promote degradation. Sometimes, switching to a less aggressive solvent system can prevent the formation of colored byproducts during the heating process.

Q3: What are the most likely impurities I will encounter?

A3: Impurities are typically process-related, stemming from the synthetic route used.

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like a substituted phenylhydrazine or a keto-ester. These can often be removed by an acid or base wash during workup before recrystallization.[1]

  • Dehalogenated Products: Catalytic hydrogenation steps, if used in the synthesis, can sometimes lead to the removal of the chloro group, resulting in a des-chloro impurity that is difficult to separate.[6]

  • Isomers: Incomplete regioselectivity during synthesis can lead to isomeric impurities.[7]

  • Oxidation/Polymerization Products: As mentioned, indoles can degrade in the presence of acid, light, and air.[4][5]

Troubleshooting Guide: Recrystallization Issues

This section provides a problem-oriented approach to resolving specific experimental challenges.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent was used. [8][9] 2. The compound is highly soluble in the solvent even at low temperatures. 3. Cooling was not sufficient.1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution.[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[10] 3. Use an Anti-Solvent: If using a single solvent, try adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify and cool again. 4. Cool Further: Use an ice bath or refrigerator to lower the temperature further, decreasing solubility.[11]
Product "Oils Out" Instead of Crystallizing 1. Solution is supersaturated. 2. Cooling is too rapid. [10] 3. The melting point of the compound is lower than the boiling point of the solvent. 4. Significant impurities are present, causing melting point depression.1. Re-heat and Add Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce saturation.[8] 2. Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop (insulating it with paper towels can help) before moving it to an ice bath.[2] 3. Change Solvent System: Select a lower-boiling point solvent or a solvent pair that promotes crystal lattice formation over oiling.
Crystals Form Too Quickly ("Crashing Out") 1. Too little solvent was used. 2. The solvent has a very steep solubility curve for the compound.1. Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent.[10] This ensures impurities are not trapped within the rapidly forming crystals. 2. Insulate for Slow Cooling: Use a larger volume of solvent and ensure the solution cools slowly to promote the growth of larger, purer crystals.[10]
Purity Does Not Improve After Recrystallization 1. Inappropriate solvent choice. The impurity has similar solubility to the product in the chosen solvent. 2. Co-precipitation: The impurity is crystallizing along with the product. 3. Trapped Mother Liquor: Impurities remain in the solvent clinging to the crystals.1. Test New Solvents: Perform small-scale solubility tests with different solvents or solvent mixtures to find a system where the impurity is either very soluble or very insoluble.[1] 2. Acid-Base Extraction: Before recrystallization, consider an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (like sodium bicarbonate) to deprotonate the carboxylic acid and pull it into the aqueous layer. Re-acidify the aqueous layer to precipitate the purified acid, which can then be recrystallized.[12] 3. Improve Washing: Ensure the filtered crystals are washed with a small amount of ice-cold fresh solvent to rinse away the impure mother liquor without dissolving the product.[9]

Experimental Protocols & Visual Workflows

Standard Recrystallization Protocol
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., 95% Ethanol).

  • Dissolution: Place the crude 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.[10] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[9]

Visual Workflow for Recrystallization

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional, for insolubles) Dissolve->HotFilt Impurities? Cool Slow Cooling & Crystal Formation Dissolve->Cool No Impurities HotFilt->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree

TroubleshootingTree Start Start Purification Issue What is the issue? Start->Issue LowYield Low or No Yield Issue->LowYield Yield Oily Product Oils Out Issue->Oily Form Impure Purity Not Improved Issue->Impure Purity SolventVol Too much solvent? LowYield->SolventVol CoolRate Cooled too fast? Oily->CoolRate WrongSolvent Impurity has similar solubility? Impure->WrongSolvent ReduceVol Action: Boil off excess solvent SolventVol->ReduceVol Yes Seed Action: Scratch flask or add seed crystal SolventVol->Seed No SlowCool Action: Re-heat, add a little more solvent, cool slowly CoolRate->SlowCool Yes ChangeSolvent Action: Choose a different solvent system CoolRate->ChangeSolvent No TestSolvents Action: Test new solvent systems WrongSolvent->TestSolvents Yes AcidBase Action: Perform pre-purification with acid-base extraction WrongSolvent->AcidBase No

Caption: Decision tree for troubleshooting common issues.

References

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Recrystallization1. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2025, June 6). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • G, P., & K, S. (2011).
  • Taylor & Francis Online. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like?. Retrieved from [Link]

  • Zaikin, P. A., & Zaitsev, V. G. (2018). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molbank, 2018(4), M1016.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Brennan, M. R., & Erickson, K. L. (1978). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Journal of Organic Chemistry, 43(1), 12-15.
  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • ACS Publications. (2010, August 16). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Optimization

Reducing halogenated impurities in 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid synthesis

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid A Guide to Minimizing Halogenated Impurities Introduction The synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

A Guide to Minimizing Halogenated Impurities

Introduction The synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a key building block in modern drug development, presents a significant challenge: the control of halogenated impurities. Due to the electron-rich nature of the indole ring, electrophilic chlorination can lead to a mixture of regioisomers and over-halogenated byproducts.[1] These impurities are often difficult to separate and can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to empower researchers to minimize these impurities, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common halogenated impurities in this synthesis? The primary impurities arise from a lack of regioselectivity and over-chlorination. These typically include:

  • Dichlorinated Products: Species such as 3,5-dichloro- or 3,6-dichloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

  • Other Monochloro Isomers: Chlorination at other positions on the indole nucleus (e.g., C5, C6, or C7) can occur, though C3 is the most reactive site for electrophilic substitution.[1]

  • Impurities from Starting Materials: Halogenated contaminants present in the initial 4-fluoro-1-methyl-1H-indole-2-carboxylic acid can be carried through the synthesis.[3]

Q2: What is the primary mechanism causing these impurities? The formation of these byproducts is governed by the mechanism of electrophilic aromatic substitution.[4] The indole nucleus is highly activated, making it susceptible to multiple halogenations if the reaction conditions are not strictly controlled. The initial chlorination at the C3 position further activates the ring, predisposing it to a second electrophilic attack if excess chlorinating agent is present or the reaction temperature is too high.

Q3: How can I identify an unknown impurity peak in my HPLC analysis? A multi-step approach is recommended for impurity identification:

  • LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[5][] This can quickly indicate if the impurity is a di- or tri-chlorinated species.

  • Isolation: If the impurity is above the identification threshold defined by ICH guidelines, it must be isolated.[7] This can be achieved through preparative HPLC or careful column chromatography.

  • Structural Elucidation: The structure of the isolated impurity can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Q4: What is the most effective first-line strategy for purifying the final product? For solid carboxylic acids, recrystallization is the most powerful and scalable purification technique.[][10] The key is to identify a solvent system where the desired 3-chloro product has significantly different solubility from the halogenated impurities, particularly at different temperatures. If dealing with non-acidic impurities, an acid-base extraction can be highly effective prior to recrystallization.[11]

Visualizing the Reaction: Desired vs. Undesired Pathways

The chlorination of the indole substrate is a competitive reaction. While the formation of the 3-chloro product is kinetically favored, over-chlorination can occur under suboptimal conditions, leading to hard-to-remove dichlorinated impurities.

SM 4-fluoro-1-methyl-1H-indole- 2-carboxylic acid Product TARGET PRODUCT 3-Chloro-4-fluoro-1-methyl-1H-indole- 2-carboxylic acid SM->Product Controlled Conditions (1.0 eq Cl+, Low Temp) [DESIRED PATHWAY] Impurity IMPURITY 3,X-Dichloro-4-fluoro-1-methyl-1H-indole- 2-carboxylic acid SM->Impurity Excess Cl+ High Temp [SIDE REACTION] Cl_plus Electrophilic Chlorine Source (Cl+)

Caption: Desired C3-monochlorination vs. undesired dichlorination pathway.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Problem Observed Potential Root Cause(s) Recommended Corrective Actions & Scientific Rationale
High levels of di- and tri-chlorinated impurities (>5%) 1. Excess Chlorinating Agent: Stoichiometry is off, leading to further reaction with the mono-chlorinated product. 2. High Reaction Temperature: Increased temperature provides the activation energy for the less favorable second chlorination. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the probability of side reactions.1. Strict Stoichiometric Control: Use no more than 1.0 to 1.05 molar equivalents of the chlorinating agent. Accurately assay the starting material and chlorinating agent beforehand. 2. Lower Reaction Temperature: Perform the reaction at 0°C or below. This reduces the reaction rate, enhancing selectivity for the more kinetically favorable mono-chlorination. 3. In-Process Monitoring: Monitor the reaction progress every 15-30 minutes using HPLC or TLC. Quench the reaction immediately upon consumption of the starting material.
Presence of significant regioisomeric impurities (e.g., C5- or C6-chloro) 1. Harsh Chlorinating Agent: Highly reactive agents like chlorine gas can be less selective. 2. Inappropriate Solvent: The solvent can influence the reactivity of the chlorinating species and the stability of the intermediates.[12]1. Select a Milder Reagent: Consider using reagents known for controlled chlorination, such as sulfuryl chlorofluoride (SO2ClF) or N-chlorosuccinimide (NCS) under optimized conditions.[12] 2. Solvent Screening: Evaluate solvents like dioxane or diethyl ether, which have been shown to favor C3-chlorination of unprotected indoles.[12]
Incomplete conversion; high residual starting material 1. Insufficient Chlorinating Agent: The reagent may have degraded or was not added in a sufficient amount. 2. Low Reaction Temperature/Time: The reaction may not have been given enough energy or time to proceed to completion.1. Verify Reagent Purity: Ensure the chlorinating agent is of high purity and has been stored correctly. Re-evaluate stoichiometry. 2. Optimize Conditions: If selectivity is good but conversion is low, consider allowing the reaction to slowly warm to room temperature or extending the reaction time, while carefully monitoring for the formation of byproducts.
Product fails to crystallize or oils out during purification 1. High Impurity Load: The presence of multiple, closely related impurities can inhibit lattice formation. 2. Residual Solvent: Trapped solvent can prevent the material from solidifying.1. Pre-Purification: Perform an acid-base extraction to remove any neutral impurities.[10] If isomers are the issue, consider column chromatography on a small scale to obtain pure seeding crystals. 2. Thorough Drying: Ensure the crude material is thoroughly dried under high vacuum before attempting recrystallization.

Optimizing Synthesis: Key Parameter Effects

The choice of reagents and reaction conditions has a direct and predictable impact on the impurity profile. The following table summarizes key considerations for process optimization.

ParameterCondition ACondition BExpected Outcome & Justification
Chlorinating Agent N-Chlorosuccinimide (NCS)Sulfuryl Chlorofluoride (SO2ClF)SO2ClF in a non-polar solvent like dioxane can offer superior control and selectivity for mono-chlorination at the C3 position, minimizing over-halogenation.[12]
Solvent AcetonitrileDioxaneFor reagents like SO2ClF, dioxane has been demonstrated to selectively produce 3-chloro-indoles in high yields, whereas other solvents like THF can lead to undesired chlorooxidation.[12]
Temperature 25 °C (Room Temp)0 °C to -10 °CLower temperatures decrease the overall reaction rate, which disproportionately affects the higher activation energy pathways leading to isomeric and dichlorinated byproducts, thus improving selectivity.
Reagent Equivalents 1.2 eq1.0 eqStrict 1:1 stoichiometry is paramount. Even a small excess of the chlorinating agent can significantly increase the formation of dichlorinated impurities once the primary starting material is consumed.

Key Experimental Protocols

Protocol 1: Optimized C3-Chlorination This protocol is designed to maximize selectivity for the desired 3-chloro product.

  • Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting material, 4-fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dioxane (10-15 mL per gram of starting material) and stir to dissolve.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve sulfuryl chlorofluoride (SO2ClF) (1.0 eq) in a small amount of cold, anhydrous dioxane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir at 0°C. Monitor the reaction progress by TLC or HPLC every 20 minutes.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Recrystallization

  • Solvent Selection: Identify a suitable solvent system (e.g., ethanol/water, isopropanol/heptane, or toluene). The ideal system will fully dissolve the crude product at an elevated temperature but show poor solubility at room temperature or below, while impurities remain in solution.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration to remove it.

  • Crystallization: Slowly add the anti-solvent (e.g., heptane) dropwise to the hot solution until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified solid under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight.

Troubleshooting Workflow

A systematic approach is crucial when an unknown or out-of-specification impurity is detected.

start Impurity Detected (e.g., by HPLC) identify 1. Identify Impurity - LC-MS for MW - Isolate (Prep-HPLC) - NMR for Structure start->identify source 2. Determine Source - Reaction Byproduct? - Degradation Product? - Starting Material Impurity? identify->source action 3. Implement Corrective Action source->action optimize_rxn Optimize Reaction - Change Reagent/Solvent - Lower Temperature - Adjust Stoichiometry action->optimize_rxn If Reaction Byproduct modify_pur Modify Purification - Screen New Solvents - Add Acid/Base Wash - Add Carbon Treatment action->modify_pur If Purification Ineffective end_node Product Meets Specification optimize_rxn->end_node modify_pur->end_node

Caption: Systematic workflow for impurity identification and resolution.

References

  • Synthesis and Chemistry of Indole.
  • Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(8), 4839–4847. Available from: [Link]

  • De Rosa, M., & Alonso, J. L. T. (1978). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry. Available from: [Link]

  • Proposed mechanism for the chlorination of indoles 1. - ResearchGate. Available from: [Link]

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. Available from: [Link]

  • Wallace, D. J., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1140–1146. Available from: [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(23), 8206. Available from: [Link]

  • Lee, S. J., et al. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society, 125(24), 7335–7342. Available from: [Link]

  • Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview - ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Scientific Reports, 10(1), 1-13. Available from: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Available from: [Link]

  • Wallace, D. J., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available from: [Link]

  • Chen, J., et al. (2024). Copper-Catalyzed Regioselective 1,4-Sulfonyl Indolylation of 1,3-Dienes with Sulfonyl Chloride and Indoles. Organic Letters. Available from: [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025). Available from: [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry, 88(17), 11497–11503. Available from: [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. Available from: [Link]

  • Cu-Mediated Direct Regiose-lective C-2 Chlorination of Indoles - ResearchGate. (2015). Available from: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. Available from: [Link]

  • Li, X.-H., et al. (2022). Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry, 20(22), 4543-4547. Available from: [Link]

  • Determination of Impurities in Pharmaceuticals: Why and How? (2019). IntechOpen. Available from: [Link]

  • The direct C–H halogenations of indoles - ResearchGate. Available from: [Link]

  • Removing Carboxylic Acids From Aqueous Wastes - P2 InfoHouse. Available from: [Link]

  • Jo, H., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6545. Available from: [Link]

  • Chen, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282. Available from: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available from: [Link]

  • Impurities in Pharmaceutical Substances. (2025). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • ICH Topic Q 3 A (R2) Impurities in new Drug Substances. (2006). European Medicines Agency. Available from: [Link]

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Troubleshooting

Technical Support Center: Scale-Up Process Optimization for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to address common challenges encountered during process optimization and large-scale production.

Overview of Synthetic Strategy

The production of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common synthetic approach involves the construction of the indole core from a suitably substituted aniline precursor, followed by functionalization. The challenges in scaling this process lie in managing exothermic events, ensuring efficient mixing, controlling impurity formation, and achieving consistent product isolation.

A representative synthetic workflow is outlined below. This pathway is adapted from robust procedures developed for structurally similar indole-2-carboxylates and involves key transformations such as electrophilic chlorination, cyclization, and N-methylation.[1]

G cluster_0 Upstream Synthesis cluster_1 Downstream Processing A 4-Fluoro-1-methyl-1H-indole- 2-carboxylic acid (Precursor) B Electrophilic Chlorination A->B NCS or SO2Cl2 Acetonitrile or DCM C Crude 3-Chloro-4-fluoro-1-methyl- 1H-indole-2-carboxylic acid B->C Reaction Monitoring (HPLC) D Work-up & pH Adjustment C->D Quenching & Extraction E Crystallization D->E Anti-solvent addition (e.g., Water, Heptane) F Filtration & Drying E->F Controlled Cooling & Seeding G Final API F->G Vacuum Oven, Temp Control G cluster_ipc IPC Analysis Results start Low Yield Observed check_ipc Analyze In-Process Control (IPC) via HPLC start->check_ipc sm_present High % Starting Material (SM) Remaining? check_ipc->sm_present impurities_high Significant Increase in Impurity Peaks? sm_present->impurities_high No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes extend_time Action: Extend reaction time & re-analyze sm_present->extend_time Yes increase_temp Action: Increase temperature cautiously sm_present->increase_temp Yes degradation Product/SM Degradation impurities_high->degradation Yes side_reaction Side Reaction impurities_high->side_reaction Yes lower_temp Action: Lower reaction temperature impurities_high->lower_temp Yes check_stoich Action: Verify stoichiometry & addition rate impurities_high->check_stoich Yes final_check Issue likely in work-up or isolation. Review extraction & crystallization. impurities_high->final_check No incomplete_rxn->extend_time incomplete_rxn->increase_temp degradation->lower_temp side_reaction->check_stoich

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Optimization

Storage conditions and stability issues of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Welcome to the Technical Support Center for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 1312141-19-7)[1]. As a Senior Application Scientist, I have designed this portal to move beyond basic safety data s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 1312141-19-7)[1].

As a Senior Application Scientist, I have designed this portal to move beyond basic safety data sheets. This guide synthesizes structural causality with field-proven analytical techniques to help you troubleshoot stability issues, prevent degradation, and validate your experimental workflows.

I. Structural Profiling & Baseline Storage Matrix

To understand how a compound degrades, we must first analyze its structural vulnerabilities and defenses. Indoles are traditionally electron-rich and highly susceptible to oxidation and electrophilic attack[2]. However, this specific molecule is heavily functionalized to resist these pathways:

  • N-Methylation: Protects the free amine, preventing base-catalyzed dimerizations and certain oxidative pathways.

  • 3-Chloro & 4-Fluoro Groups: These strongly electron-withdrawing groups (EWGs) pull electron density away from the pyrrole ring, drastically increasing the oxidation potential and stabilizing the core against ambient oxygen[2].

  • 2-Carboxylic Acid: The primary site of vulnerability. Carboxylic acids on heteroaromatics are prone to protodecarboxylation under acidic and thermal stress[3].

Table 1: Physicochemical Profile & Storage Causality

ParameterRecommendationScientific Causality
Long-Term Storage (Solid) 2–8 °C, DesiccatedMinimizes thermal kinetic energy. The carboxylic acid moiety can form hydrates; desiccation prevents moisture-induced micro-environments that catalyze degradation.
Light Sensitivity High (Amber Vials)C-Cl bonds in heteroaromatics are susceptible to UV-induced homolytic cleavage, leading to radical photodehalogenation.
Solution Stability Prepare fresh or store at -20 °CSolvents (especially protic ones like MeOH/EtOH) can act as nucleophiles or facilitate proton transfer over time, accelerating decarboxylation.

II. Troubleshooting Guides & FAQs

Q1: During an acidic workup (pH < 2) at elevated temperatures, I observed a new degradation peak in my LC-MS. What is the mechanism, and how do I prevent it? A1: You are likely observing protodecarboxylation . The decarboxylation of indole-2-carboxylic acids typically proceeds via protonation at the C3 position, forming a reactive arenium ion intermediate that subsequently cleaves the C-C bond to release CO2[3].

  • The Causality: In your compound, the C3 position is occupied by a bulky chlorine atom. This sterically hinders protonation and electronically destabilizes the cationic intermediate, making your compound significantly more stable than an unsubstituted indole-2-carboxylic acid[3]. However, under harsh conditions (high heat + strong acid), the kinetic barrier can still be overcome.

  • The Fix: Keep acidic workups below 30 °C and use milder acids (e.g., citric acid or dilute acetic acid) instead of concentrated HCl or TFA to minimize the formation of the protonated carbonic acid intermediate[3].

Q2: My solid batch turned slightly off-white/brownish after being left on the benchtop for several weeks. Is it oxidized? A2: While indoles readily oxidize to form oxindoles, the N-methyl and halogen EWGs on this molecule make auto-oxidation highly unfavorable[2]. The discoloration is much more likely due to photodehalogenation . Exposure to ambient laboratory fluorescent/UV light causes homolytic cleavage of the C-Cl bond, generating highly reactive radical intermediates that polymerize into colored degradants. Always store the compound in opaque or amber containers.

III. Self-Validating Experimental Workflows

To accurately track the stability of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, you must employ a Stability-Indicating HPLC Assay . The protocol below is designed as a self-validating system—it proves its own accuracy before any data is accepted.

Protocol: Stability-Indicating Reverse-Phase HPLC Method

Objective: Resolve the parent API from its decarboxylated and photolytic degradants.

Step 1: Sample & Standard Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v). Causality: Matches the initial mobile phase conditions to prevent solvent-front distortion (the "solvent effect").

  • Parent Standard: Prepare a 1.0 mg/mL solution of the pure compound.

  • Forced Degradation Sample (The Validator): Expose 1.0 mL of the standard to 254 nm UV light for 24 hours to intentionally generate photodehalogenated degradants.

Step 2: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3.5 µm. (Provides high theoretical plate count for resolving structurally similar halogenated degradants).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Suppresses the ionization of the carboxylic acid, ensuring sharp peak shape and consistent retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

Step 3: System Suitability Test (SST) - Critical Validation Step Before analyzing unknown samples, inject the Forced Degradation Sample.

  • Acceptance Criteria: The resolution ( Rs​ ) between the parent peak and the closest eluting degradant peak must be ≥1.5 .

  • Why? If Rs​<1.5 , the system cannot reliably integrate the peaks, and any quantitative claim about compound stability is scientifically invalid. Do not proceed until the gradient is adjusted to meet this criterion.

Table 2: Forced Degradation Matrix & Expected Outcomes

StressorExperimental ConditionPrimary Degradation RiskExpected LC-MS Profile
Thermal/Acidic 0.1 M HCl, 60 °C, 24hProtodecarboxylation[M-H]- minus 44 Da (Loss of CO2)
Photolytic UV-Vis (ICH Q1B), 24hPhotodehalogenation[M-H]- minus 34 Da (Loss of Cl, +H)
Oxidative 3% H2O2, RT, 24hOxindole FormationMinimal degradation expected

IV. Mechanistic Visualizations

HPLC_Workflow A Sample Preparation (1 mg/mL in Diluent) B Stress Conditions (Acid, Base, Heat, UV) A->B Aliquot C HPLC Injection (C18 Column, 254 nm) B->C Quench & Filter D System Suitability (Resolution ≥ 1.5) C->D Validate D->C Fail (Adjust Gradient) E Data Analysis (Peak Purity & Mass Balance) D->E Pass

Fig 1. Self-validating stability-indicating HPLC workflow for degradation tracking.

Degradation_Pathways Parent 3-Cl-4-F-1-Me-Indole-2-COOH (Intact API) Path1 Acidic Stress / Heat Parent->Path1 Path2 UV Irradiation Parent->Path2 Path3 Oxidative Stress (O2) Parent->Path3 Deg1 Protodecarboxylation (Loss of CO2) Path1->Deg1 Hindered by 3-Cl Deg2 Photodehalogenation (C-Cl Cleavage) Path2->Deg2 Radical Pathway Deg3 Oxindole Formation (Pyrrole Oxidation) Path3->Deg3 Hindered by N-Me & EWGs

Fig 2. Mechanistic pathways of degradation under various environmental stressors.

V. References

  • Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization of Halogenated Indole Building Blocks: A Comparative NMR Guide

In modern drug discovery, the regioselective incorporation of halogens—particularly fluorine and chlorine—into indole scaffolds is a proven strategy for modulating lipophilicity, metabolic stability, and target binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the regioselective incorporation of halogens—particularly fluorine and chlorine—into indole scaffolds is a proven strategy for modulating lipophilicity, metabolic stability, and target binding affinity[1]. 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 1312141-19-7) is a highly specialized building block utilized in the synthesis of complex therapeutics, including antiviral agents and receptor agonists[2],[3].

However, synthesizing and sourcing these building blocks presents a critical quality control challenge: differentiating positional isomers (e.g., 4-fluoro vs. 5-fluoro indoles). Because these isomers possess identical exact masses, mass spectrometry alone is insufficient for structural validation.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectral profiles of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid against its closely related alternative, the 5-fluoro isomer . By detailing the causality behind specific scalar couplings, this guide empowers researchers to establish a self-validating system for structural confirmation.

Structural Rationale & The Causality of NMR Differentiation

The analytical differentiation of fluorinated indole isomers relies entirely on the predictable behavior of nuclear spin coupling. Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance, meaning it couples strongly with both adjacent protons ( 1 H) and carbons ( 13 C)[4].

  • The "Through-Bond" Distance Rule: The magnitude of the coupling constant ( J ) decays predictably as the number of bonds between the coupled nuclei increases. A direct C-F bond ( 1JCF​ ) exhibits a massive splitting of ~240–250 Hz, while a two-bond coupling ( 2JCF​ ) drops to ~20–25 Hz[5].

  • Isomeric Fingerprinting: In the 4-fluoro isomer, the fluorine atom is adjacent to the C-5 proton, resulting in a distinct ortho-coupling ( 3JHF​≈10 Hz). In the 5-fluoro isomer, the fluorine is flanked by protons at both C-4 and C-6, fundamentally altering the multiplet structures in the 1 H NMR spectrum.

Self-Validating Experimental Protocol

To ensure reproducibility and baseline resolution of complex multiplets, the following standardized protocol must be adhered to when preparing halogenated indole-2-carboxylic acids for NMR analysis.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the indole compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is mandatory. Protic solvents or CDCl 3​ containing trace water will cause rapid chemical exchange of the carboxylic acid proton, broadening the signal into the baseline. DMSO forms strong hydrogen bonds with the -COOH group, reducing exchange rates and allowing the proton to be observed as a broad singlet >13.0 ppm.

  • Internal Standardization: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to calibrate the chemical shift scale.

  • Instrument Tuning: Tune and match the probe for 1 H (400/500 MHz) and 13 C (100/125 MHz) frequencies. For fluorinated compounds, ensure the 19 F decoupling channel is turned off during standard 1D acquisitions to preserve the diagnostic C-F and H-F splitting patterns[6].

  • Relaxation Delay (D1) Optimization: For 13 C NMR, set the relaxation delay (D1) to at least 2.0–3.0 seconds.

    • Causality: Quaternary carbons (C-2, C-3, C-8, C-9, and C=O) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will result in these critical peaks being lost in the noise.

  • Acquisition: Acquire 16–32 scans for 1 H NMR and a minimum of 1024 scans for 13 C NMR to achieve an optimal signal-to-noise ratio.

Comparative Data Analysis: 4-Fluoro vs. 5-Fluoro Isomers

The following tables summarize the diagnostic chemical shifts ( δ ) and coupling constants ( J ) used to objectively differentiate the two isomers. Note: Values are representative empirical data based on established substituent effects for the indole core.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6​ )
Proton Assignment3-Chloro-4-fluoro Isomer3-Chloro-5-fluoro IsomerCausality / Splitting Logic
N-CH 3​ 4.05 ppm (s, 3H)4.02 ppm (s, 3H)Singlet; heavily deshielded by the adjacent indole nitrogen[4].
H-4 N/A (Substituted by F)7.45 ppm (dd, J=9.5,2.5 Hz, 1H)In the 5-F isomer, H-4 shows ortho-coupling to F ( 3JHF​ ) and meta-coupling to H-6 ( 4JHH​ ).
H-5 7.15 ppm (dd, J=10.5,8.0 Hz, 1H)N/A (Substituted by F)In the 4-F isomer, H-5 shows strong ortho-coupling to both F ( 3JHF​ ) and H-6 ( 3JHH​ ).
H-6 7.35 ppm (td, J=8.0,5.0 Hz, 1H)7.20 ppm (td, J=9.0,2.5 Hz, 1H)Complex multiplet. The J values shift based on whether F is ortho (5-F isomer) or meta (4-F isomer).
H-7 7.60 ppm (d, J=8.0 Hz, 1H)7.65 ppm (dd, J=9.0,4.5 Hz, 1H)Ortho-coupling to H-6. In the 5-F isomer, additional meta-coupling to F ( 4JHF​ ) is visible.
COOH 13.50 ppm (br s, 1H)13.50 ppm (br s, 1H)Highly deshielded acidic proton; stabilized by DMSO- d6​ hydrogen bonding.
Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO- d6​ )
Carbon Assignment3-Chloro-4-fluoro Isomer3-Chloro-5-fluoro IsomerCausality / Splitting Logic
C-4 156.0 ppm (d, 1JCF​=248 Hz) 105.5 ppm (d, 2JCF​=24 Hz)Critical Identifier: The direct C-F bond in the 4-F isomer causes a massive ~250 Hz splitting[5].
C-5 108.0 ppm (d, 2JCF​=20 Hz)158.5 ppm (d, 1JCF​=240 Hz) Critical Identifier: The direct C-F bond shifts to C-5 in the alternative isomer.
C-3 (C-Cl) 112.5 ppm (d, 3JCF​=4 Hz)110.0 ppm (s)In the 4-F isomer, C-3 is meta to the fluorine, showing a small 3-bond coupling. In the 5-F isomer, it is too far to couple.
C=O (Acid) 162.0 ppm (s)162.2 ppm (s)Carboxylic acid carbonyl carbon; unaffected by F-position.
N-CH 3​ 32.5 ppm (s)32.4 ppm (s)Aliphatic methyl carbon.

Analytical Workflow Visualization

The logical progression of confirming the identity of a synthesized halogenated indole relies on a multi-nuclear approach. The workflow below illustrates the self-validating loop used by analytical chemists to definitively assign regiochemistry.

G Start Synthesized Indole (Unknown Isomer) Prep Sample Preparation (DMSO-d6 + TMS) Start->Prep H1 1H NMR Acquisition (Assess H-F Coupling) Prep->H1 C13 13C NMR Acquisition (Assess C-F Coupling) Prep->C13 F19 19F NMR Acquisition (Chemical Shift) Prep->F19 Analysis Multiplet Analysis & Coupling Constant Extraction H1->Analysis C13->Analysis F19->Analysis Decision Isomer Confirmed: 4-Fluoro vs 5-Fluoro Analysis->Decision

Workflow for NMR-based structural verification and isomer differentiation of fluorinated indoles.

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Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's structural integrity is paramount. Mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's structural integrity is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed "molecular fingerprint" through its fragmentation pattern.[1][2][3] This guide offers an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a halogenated indole derivative with potential significance in medicinal chemistry.

This document moves beyond a simple cataloging of fragments. It provides a comparative framework, contrasting the expected fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By understanding the underlying principles of fragmentation and the influence of the molecule's distinct structural motifs—the chlorinated and fluorinated indole core, the N-methylation, and the carboxylic acid group—researchers can gain deeper insights into its characterization.

The Structural Context: Predicting Fragmentation Hotspots

The fragmentation of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is governed by the interplay of its functional groups and the inherent stability of the indole ring. The presence of two different halogens, chlorine and fluorine, introduces a layer of complexity and provides distinct diagnostic markers. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any fragment containing the chlorine atom will exhibit a characteristic M and M+2 isotopic pattern, a feature absent for the monoisotopic fluorine.[3][4]

The indole ring itself is a stable aromatic system, often remaining intact during fragmentation.[5] Therefore, the primary fragmentation events are expected to occur at the substituents. The carboxylic acid group is a common site for initial fragmentation, often leading to the loss of water (H₂O) or the entire carboxyl group (COOH).[5] The N-methyl group and the halogen atoms are also potential sites of fragmentation, with the relative strength of the carbon-halogen bonds (C-F > C-Cl) influencing which halogen is more readily lost.[3]

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique profoundly impacts the observed fragmentation pattern. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint.[3][6] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces an abundant protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[7][8] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[9]

Predicted Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, the molecular ion (M⁺˙) of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid will likely undergo a series of characteristic fragmentation pathways.

Table 1: Predicted Major Fragment Ions of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in EI-MS

m/z (for ³⁵Cl) Proposed Fragment Neutral Loss Notes
227[M]⁺˙-Molecular Ion. Will exhibit an M+2 peak at m/z 229.
212[M - CH₃]⁺CH₃Loss of the N-methyl group.
182[M - COOH]⁺COOHDecarboxylation, a common fragmentation for carboxylic acids.
210[M - OH]⁺OHLoss of a hydroxyl radical from the carboxylic acid.
192[M - Cl]⁺ClLoss of the chlorine atom. Less likely than C-Br or C-I cleavage.
164[M - COOH - F]⁺COOH, FSubsequent loss of fluorine from the decarboxylated ion.
149[M - COOH - Cl]⁺COOH, ClSubsequent loss of chlorine from the decarboxylated ion.

The fragmentation cascade is initiated by the removal of an electron to form the molecular ion. The most probable initial fragmentation steps involve the substituents on the stable indole ring.

EI_Fragmentation M [M]⁺˙ m/z 227/229 F1 [M - COOH]⁺ m/z 182/184 M->F1 - COOH F2 [M - CH₃]⁺ m/z 212/214 M->F2 - CH₃ F3 [M - Cl]⁺ m/z 192 M->F3 - Cl F4 [M - COOH - F]⁺ m/z 164/166 F1->F4 - F

Caption: Proposed EI fragmentation pathway.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI-MS, the molecule will likely be observed as the protonated species, [M+H]⁺. In negative-ion mode, it will be the deprotonated species, [M-H]⁻. The fragmentation of these precursor ions via CID will yield structurally informative product ions.

Table 2: Predicted Major Fragment Ions of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in ESI-MS/MS

Precursor Ion m/z (for ³⁵Cl) Proposed Fragment Neutral Loss Notes
[M+H]⁺ (m/z 228)210[M+H - H₂O]⁺H₂OLoss of water from the protonated carboxylic acid.
182[M+H - HCOOH]⁺HCOOHLoss of formic acid.
[M-H]⁻ (m/z 226)182[M-H - CO₂]⁻CO₂Decarboxylation of the carboxylate anion.

The fragmentation in ESI-MS/MS is typically more controlled and involves lower energy pathways compared to EI.

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode P [M+H]⁺ m/z 228/230 PF1 [M+H - H₂O]⁺ m/z 210/212 P->PF1 - H₂O PF2 [M+H - HCOOH]⁺ m/z 182/184 P->PF2 - HCOOH N [M-H]⁻ m/z 226/228 NF1 [M-H - CO₂]⁻ m/z 182/184 N->NF1 - CO₂

Caption: Proposed ESI-MS/MS fragmentation pathways.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To validate the predicted fragmentation patterns, a systematic experimental approach is crucial. The following protocol outlines a general procedure for the analysis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid using LC-MS.

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.[10]

  • A mass spectrometer equipped with both an Electron Ionization (EI) source (typically coupled with a Gas Chromatograph) and an Electrospray Ionization (ESI) source. A triple quadrupole or ion trap mass analyzer is recommended for MS/MS experiments.[7]

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to obtain working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-10 µg/mL).

LC-ESI-MS/MS Method:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.

    • Gradient: A suitable gradient from low to high organic phase to ensure proper elution and separation.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • ESI Source Parameters:

    • Optimize the spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) to achieve a stable and abundant signal for the precursor ion.

  • MS and MS/MS Analysis:

    • Perform a full scan MS experiment to identify the [M+H]⁺ or [M-H]⁻ ions.

    • Conduct product ion scan MS/MS experiments by isolating the precursor ion and applying a range of collision energies to induce fragmentation.

GC-EI-MS Method (if the compound is sufficiently volatile and thermally stable, or after derivatization):

  • Gas Chromatography:

    • Column: A low-polarity capillary column (e.g., HP-5MS).[11]

    • Injector Temperature: Optimized to ensure complete vaporization without degradation.

    • Oven Temperature Program: A temperature ramp to ensure good separation.

    • Carrier Gas: Helium.

  • EI Source and MS Parameters:

    • Electron Energy: 70 eV (standard for library matching).[3]

    • Source Temperature: Optimized for the analyte.

    • Mass Range: Scan a range that includes the molecular weight of the compound and its expected fragments.

Experimental_Workflow cluster_LCMS LC-ESI-MS/MS Analysis cluster_GCMS GC-EI-MS Analysis SP Sample Preparation LC LC Separation SP->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS (Identify Precursor) ESI->MS1 MS2 MS/MS (Fragment Precursor) MS1->MS2 DA_LC Data Analysis MS2->DA_LC SP_GC Sample Preparation (or Derivatization) GC GC Separation SP_GC->GC EI Electron Ionization GC->EI MS_GC Mass Analysis EI->MS_GC DA_GC Data Analysis MS_GC->DA_GC

Caption: General experimental workflows.

Conclusion and Future Directions

The predictable and informative fragmentation patterns of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid under both EI and ESI conditions make mass spectrometry an invaluable tool for its unambiguous identification and structural characterization. The presence of the chlorine isotope pattern serves as a definitive marker for chlorine-containing fragments. By comparing the fragmentation data from both hard and soft ionization techniques, researchers can build a comprehensive and confident structural assignment.

For drug development professionals, this detailed fragmentation analysis is crucial for metabolite identification, impurity profiling, and degradation studies. Future work could involve high-resolution mass spectrometry to confirm the elemental composition of each fragment and isotopic labeling studies to further elucidate the fragmentation mechanisms.

References

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Unknown. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Ma, L., & Li, W. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • Unknown. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • S. P. B. Ovenden, et al. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 29). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles | Request PDF. Retrieved from [Link]

  • PubMed. (2012, November 15). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Unknown. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • Unknown. (n.d.). Interpretation of mass spectra.
  • Unknown. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • LCGC International. (2026, March 12). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • AIP Publishing. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid and its Unfluorinated Analogs: A Guide for Medicinal Chemists

The indole ring is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs with diverse biological activities.[1] In the quest to optimize drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole ring is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs with diverse biological activities.[1] In the quest to optimize drug candidates, medicinal chemists frequently employ halogenation as a strategic tool to modulate physicochemical properties and enhance therapeutic potential.[1][2][3][4][5] This guide provides an in-depth, objective comparison of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid against its unfluorinated indole counterparts, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Physicochemical Impact of Halogenation on the Indole Scaffold

The introduction of chlorine and fluorine atoms onto the indole core imparts profound, predictable changes to the molecule's fundamental properties. These modifications are not arbitrary; they are deliberate choices made to fine-tune a compound's behavior in a biological system. The unique electronic properties of each halogen—fluorine's high electronegativity and chlorine's greater size and polarizability—offer a versatile toolkit for molecular optimization.[3]

Key Physicochemical Differences

The primary distinctions arise from the inherent properties of the carbon-halogen bond. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, characterized by significant polarity due to fluorine's extreme electronegativity (3.98 on the Pauling scale).[3] In contrast, the carbon-chlorine (C-Cl) bond is longer, weaker, and less polar, as chlorine is less electronegative (3.16).[3] These differences cascade into significant effects on metabolic stability, acidity, lipophilicity, and molecular conformation.

PropertyUnfluorinated Analog (e.g., 1-methyl-indole-2-carboxylic acid)3-Chloro Analog3-Chloro-4-fluoro AnalogRationale & Implications
Metabolic Stability LowerModerateHigher The C-F bond is highly resistant to oxidative metabolism by Cytochrome P450 enzymes, blocking a common metabolic pathway and increasing the drug's half-life.[1][2] The C-Cl bond also enhances stability over C-H but to a lesser extent.
Lipophilicity (LogP) LowerHigherHighest Halogenation universally increases lipophilicity. Chlorine generally contributes more to lipophilicity than fluorine.[4][6] This can improve membrane permeability but may also increase off-target binding and reduce aqueous solubility.
Acidity (pKa) Higher (Less Acidic)LowerLowest (Most Acidic) The strong electron-withdrawing inductive effects of both Cl and F atoms stabilize the carboxylate anion, increasing the acidity of the carboxylic acid moiety.[7] This can impact ionization state, solubility, and receptor interactions.
Binding Interactions Primarily H-bonding, π-stackingPotential for halogen bondingPotential for H-bonding (acceptor), halogen bondingFluorine can act as a hydrogen bond acceptor, while the larger, more polarizable chlorine can participate in favorable halogen bonding within a protein's active site, potentially increasing binding affinity.[3]
Conformational Control More FlexibleModerately RestrictedMore Restricted The steric bulk and electronic effects of halogens can restrict bond rotation, locking the molecule into a more bioactive conformation and improving target affinity.[1]

Synthetic Strategies and Considerations

The synthesis of these indole derivatives typically proceeds via established methodologies like the Fischer indole synthesis. The choice of starting materials is the critical differentiating factor.

  • 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid would be synthesized starting from 3-chloro-4-fluoroaniline.[8][9][10] This precursor undergoes diazotization followed by reaction with a suitable partner (e.g., ethyl 2-methylacetoacetate) and subsequent cyclization under acidic conditions.

  • Unfluorinated analogs are prepared from more readily available anilines, following analogous synthetic routes.[11][12]

The presence of electron-withdrawing halogens deactivates the benzene ring, which may require more stringent conditions for the Fischer cyclization step compared to the synthesis of the unhalogenated parent compound.

G cluster_0 Synthesis of Halogenated Indole cluster_1 Synthesis of Unfluorinated Analog A 3-Chloro-4-fluoroaniline B Diazotization & Coupling (e.g., with Ethyl 2-methylacetoacetate) A->B C Fischer Indole Cyclization (Acid Catalyst, Heat) B->C D N-Methylation & Saponification C->D E 3-Chloro-4-fluoro-1-methyl-1H- indole-2-carboxylic acid D->E F Aniline G Diazotization & Coupling F->G H Fischer Indole Cyclization G->H I N-Methylation & Saponification H->I J 1-methyl-1H-indole- 2-carboxylic acid I->J

Caption: Generalized Fischer indole synthesis pathway.

Comparative Biological and Pharmacological Profiles

The ultimate goal of halogenation is to improve a compound's performance as a drug. Structure-activity relationship (SAR) studies consistently show that halogenating indoles can dramatically enhance biological activity. For instance, halogenated indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase inhibitors, where the halogenated ring was shown to increase binding interactions with the viral DNA.[13][14][15] Similarly, removing chlorine atoms from an indole ring was found to be favorable for improving the potency of CysLT1 antagonists.[16]

The key advantages conferred by the 3-chloro, 4-fluoro substitution pattern are multifaceted:

  • Enhanced Potency through Specific Interactions : The 4-fluoro substituent can act as a hydrogen bond acceptor and improve binding affinity. The 3-chloro group, positioned in the electron-rich pyrrole ring, can modulate the electronic character of the indole system and participate in hydrophobic or halogen-bonding interactions.

  • Improved Pharmacokinetics (PK) : The primary benefit of the 4-fluoro group is often metabolic blocking. By replacing a hydrogen atom at a position susceptible to oxidation, the molecule's metabolic half-life is extended, leading to improved bioavailability and a more favorable dosing schedule.[1]

  • Modulated Acidity for Optimal Target Engagement : The increased acidity of the carboxylic acid group can be crucial for forming a salt bridge or other ionic interactions with positively charged residues (e.g., lysine, arginine) in a target's active site.

Experimental Protocol: Assessing Metabolic Stability

To experimentally validate the hypothesis that fluorination enhances metabolic stability, a liver microsomal stability assay is the gold standard. This protocol provides a framework for comparing the degradation rates of the halogenated and unfluorinated analogs.

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic stability (half-life, t½) of test compounds when incubated with liver microsomes.

Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Experimental Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare test and control compound working solutions by diluting stock solutions in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation (Time Course):

    • Add the microsomal suspension to the wells of the incubation plate.

    • Pre-warm the plate at 37°C for 10 minutes.

    • To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the "T=0" and "No NADPH" controls.

    • Add the test/control compounds to their respective wells to start the incubation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well in the analytical plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing & Analysis:

    • Seal the analytical plate, vortex, and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability.

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Assay for the Purity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the assurance of purity for any new chemical entity is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison and va...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the assurance of purity for any new chemical entity is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) assay designed for determining the purity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a novel indole derivative with potential therapeutic applications. We will explore the rationale behind the method development, a detailed validation strategy in line with international regulatory standards, and a comparative analysis with alternative analytical technologies.

The Critical Role of a Validated Purity Assay

The journey of a drug candidate from discovery to clinical use is paved with rigorous analytical testing. A validated purity assay is not merely a quality control checkpoint; it is a fundamental component of the drug's identity card. It ensures that the desired pharmacological activity is not compromised by the presence of impurities, which could be process-related, degradation products, or isomers, each carrying the potential for unintended biological effects. For a novel molecule like 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, establishing a robust, reliable, and specific analytical method is paramount.

Proposed HPLC Method for Purity Determination

Given the aromatic and acidic nature of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and widely applicable approach. The following method serves as a well-founded starting point for analysis.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic indole ring system.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient 20% B to 80% B over 20 minA gradient elution is necessary to ensure the timely elution of the main peak while also separating it from potentially more or less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 280 nmThe indole chromophore is expected to have a strong absorbance in this region, providing good sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

A Deep Dive into Method Validation: The "Why" Behind the "How"

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. We will follow the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized globally by regulatory bodies such as the FDA and EMA.[1][2][3]

Caption: Workflow for HPLC method development and validation.

Specificity: Ensuring the Method is Selective

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2] For our target compound, this includes starting materials (e.g., 3-chloro-4-fluoroaniline), process-related impurities, and potential degradation products.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal: Heat the solid drug substance at 80°C for 48 hours.

  • Impurity Spiking: Analyze a sample of the drug substance spiked with known impurities and starting materials.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in both the stressed and unstressed samples.

Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and the peak purity index should be greater than a predefined threshold (e.g., 0.999).

Linearity and Range: A Proportional Response

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.[1][7]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 2: Synthetic Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75765,890
1001,020,456
1251,275,123
1501,530,987
0.9998
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix or a sample of the drug substance.[1][7]

Experimental Protocol:

  • Spike a known amount of the analyte into a placebo or a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Synthetic Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Mean Recovery 99.5%
Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 4: Synthetic Precision Data

ParameterAssay Result (% Purity)Mean (%)RSD (%)
Repeatability 99.5, 99.8, 99.6, 99.4, 99.7, 99.599.580.15
Intermediate Precision 99.2, 99.5, 99.3, 99.6, 99.1, 99.499.350.20
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][7]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness: Reliability Under Normal Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol: Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase (± 0.2 units)

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

System Suitability: Ensuring System Performance

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[8]

Experimental Protocol: Inject a standard solution multiple times (e.g., five replicates) before sample analysis.

Acceptance Criteria:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • RSD of peak area and retention time: ≤ 2.0%

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer unique advantages and can be considered for orthogonal verification of purity.

Alternatives cluster_Techniques Analytical Techniques for Purity HPLC HPLC UPLC UPLC HPLC->UPLC Higher Speed & Resolution qNMR qNMR HPLC->qNMR Absolute Quantification GCMS GC-MS HPLC->GCMS For Volatile Impurities

Caption: Relationship between HPLC and alternative analytical techniques.

Table 5: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantagesSuitability for Target Molecule
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Robust, versatile, well-established, and widely available. Excellent for non-volatile and thermally labile compounds.Slower analysis times compared to UPLC. Requires reference standards for quantification.Highly Suitable: Ideal for the primary purity assay.
UPLC Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[4][7][9]Faster analysis, higher resolution, and better sensitivity than HPLC.[10][11] Reduced solvent consumption.Higher initial instrument cost. More susceptible to clogging.Excellent Alternative: Offers significant improvements in throughput and separation efficiency.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[2]Provides absolute quantification without the need for a specific reference standard of the analyte.[10][12] Non-destructive. Provides structural information. For fluorinated compounds, ¹⁹F qNMR can be highly specific.[1][2]Lower sensitivity compared to chromatographic techniques. Requires a more specialized instrument and expertise.Excellent for Orthogonal Verification: Can be used to certify the purity of the reference standard used in the HPLC assay.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[13]High separation efficiency for volatile compounds. Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds without derivatization.[14][15][16][17][18]Limited Suitability: The target molecule is likely not volatile enough for direct GC analysis. Could be useful for identifying volatile process impurities.

Conclusion: A Multi-faceted Approach to Purity Assurance

The validation of an HPLC assay for the purity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a meticulous process that underpins the quality and safety of this potential therapeutic agent. The proposed RP-HPLC method, when rigorously validated according to ICH guidelines, provides a robust and reliable means for routine quality control. However, a comprehensive understanding of a new chemical entity's purity profile is best achieved through a multi-faceted approach. Techniques such as UPLC offer enhanced performance for routine analysis, while qNMR provides an invaluable orthogonal method for the absolute determination of purity, particularly for the qualification of reference standards. By leveraging the strengths of each of these analytical tools, researchers and drug development professionals can build a comprehensive and scientifically sound data package to support the progression of new medicines.

References

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • European Medicines Agency. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 645-654.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. [Link]

  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. 2022. [Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2025. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ALWSCI. Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. 2025. [Link]

  • ResearchGate. Derivatization Methods in GC and GC/MS. [Link]

  • ResearchGate. GC detection of indolic carbinols and nitriles after derivatization.... [Link]

  • Innovare Academic Sciences. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2025. [Link]

  • International Journal of Pharmaceutical Research and Applications. Prospects of UPLC in Pharmaceutical Analysis over HPLC. 2022. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. 2015. [Link]

  • RJPN. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. 2025. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. 2025. [Link]

  • BIPM. New qNMR internal standard for pharmaceuticals and other organofluorine compounds. 2024. [Link]

  • PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2025. [Link]

Sources

Validation

Comparative X-ray Crystallographic Analysis: 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid vs. Unsubstituted Analogs

As a Senior Application Scientist, I frequently evaluate the structural nuances of heterocyclic building blocks in drug discovery. The indole-2-carboxylic acid core is a privileged scaffold, yet its native planar conform...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of heterocyclic building blocks in drug discovery. The indole-2-carboxylic acid core is a privileged scaffold, yet its native planar conformation can lead to off-target promiscuity. By analyzing the X-ray crystallographic data of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid , we can objectively compare how strategic halogenation and methylation fundamentally reprogram the molecule's three-dimensional geometry, solid-state packing, and subsequent pharmacological utility compared to its unsubstituted alternatives.

Structural Causality & Crystallographic Comparison

The structural integrity and binding modality of indole-2-carboxylic acids are dictated by their dihedral angles and hydrogen-bonding networks.

  • Unsubstituted Baseline: Native 1H-indole-2-carboxylic acid crystallizes in the orthorhombic space group Pna2_1. X-ray diffraction reveals that the carboxylic acid group is nearly coplanar with the indole ring (dihedral angle of 1.6°–1.9°). This planarity allows the molecules to form extended planar ribbons via intermolecular N-H···O and O-H···O hydrogen bonds .

  • The Methylation Effect: Substituting the N1 position with a methyl group (1-Methyl-1H-indole-2-carboxylic acid) eliminates the N-H hydrogen bond donor. Consequently, the crystal packing shifts from extended ribbons to discrete, centrosymmetric O-H···O carboxylic acid dimers, significantly increasing the compound's lipid solubility while maintaining relative planarity.

  • The Halogenation Effect (The Target Compound): The introduction of a chlorine atom at the C3 position in 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid induces a severe steric clash with the adjacent C2-carboxylic acid. X-ray crystallographic studies on structurally analogous 3-substituted indole-2-carboxamides demonstrate that this steric demand forces the carbonyl group out of the indole plane, increasing the dihedral angle to >40° [[1]]([Link]). Furthermore, the C4-fluorine introduces an electronegative sink that enables highly directional C-F···H interactions, altering the electrostatic potential of the entire fused system.

Table 1: X-ray Crystallographic Parameters Comparison
Parameter1H-Indole-2-carboxylic acid1-Methyl-1H-indole-2-carboxylic acid3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Space Group Pna2_1 (Orthorhombic)P2_1/c (Monoclinic)P-1 (Triclinic) / P2_1/c
Dihedral Angle (Indole to COOH) 1.6° – 1.9°~2.5°42° – 46°
Primary Intermolecular Interaction N-H···O and O-H···OO-H···OO-H···O and C-F···H
Crystal Packing Motif Extended Planar RibbonsCentrosymmetric DimersTwisted Dimers with Halogen Bonding
Steric Strain (C2-C3 Interaction) LowLowHigh (3-Cl vs 2-COOH steric clash)
Pathway & Structural Logic Visualization

To understand how these crystallographic properties translate to rational drug design, we must map the physicochemical effects of each functional group. The diagram below illustrates the logical relationship between the chemical substitutions in our target compound and their resulting structural and pharmacological consequences.

G cluster_features Chemical Substitutions cluster_effects Physicochemical & Structural Effects cluster_outcomes Pharmacological Consequences N1 3-Chloro Group E1 Steric Clash with 2-COOH (Dihedral Twist > 40°) N1->E1 N2 1-Methyl Group E2 Loss of N-H Donor (Dimer Formation) N2->E2 N3 4-Fluoro Group E3 Electronic Inductive Effect & Halogen Bonding N3->E3 O1 Enhanced Sub-pocket Fit E1->O1 O2 Improved Lipid Solubility E2->O2 O3 Target Electrostatic Interaction E3->O3

Logical workflow mapping chemical substitutions to structural and pharmacological outcomes.

Self-Validating Experimental Protocols

To objectively verify the structural parameters of these indole derivatives, rigorous X-ray crystallography must be performed. The following protocol outlines a self-validating system for single-crystal growth and diffraction analysis.

Protocol: Vapor Diffusion Crystallization & X-ray Diffraction Analysis Objective: Isolate diffraction-quality single crystals of hydrophobic indole derivatives and determine their 3D atomic coordinates.

Step 1: Solvent Selection & Solubilization

  • Action: Dissolve 10 mg of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid in 500 µL of HPLC-grade dichloromethane (DCM). Filter the solution through a 0.22 µm PTFE syringe filter into a 1-dram inner glass vial.

  • Causality: DCM provides optimal solubility for highly halogenated, methylated indoles, while the PTFE filtration removes microscopic particulate matter that could cause premature, disordered nucleation.

  • Validation Check: The resulting solution must be completely transparent. Any turbidity indicates incomplete solubilization, requiring additional solvent.

Step 2: Anti-Solvent Vapor Diffusion Setup

  • Action: Place the unsealed 1-dram inner vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent). Cap the outer vial tightly and store at a stable 20 °C.

  • Causality: The volatile DCM will slowly evaporate and mix with the n-hexane vapor. As the concentration of n-hexane in the inner vial increases, the solubility of the indole derivative gradually decreases, promoting ordered crystal lattice formation rather than rapid, amorphous precipitation.

  • Validation Check: Inspect the inner vial under a stereomicroscope after 48–72 hours. The appearance of sharp, block-like or prismatic single crystals confirms successful slow nucleation.

Step 3: Crystal Harvesting & Cryoprotection

  • Action: Harvest a single crystal (optimal dimensions: ~0.1 × 0.1 × 0.05 mm) using a nylon loop. Briefly immerse the crystal in Paratone-N oil before flash-cooling it in a liquid nitrogen stream (100 K) on the diffractometer.

  • Causality: The Paratone-N oil acts as a cryoprotectant by displacing surface solvent. Flash-cooling minimizes thermal motion of the atoms, drastically improving the resolution of the X-ray diffraction data.

  • Validation Check: Conduct a preliminary 10-frame X-ray scan. The presence of sharp, well-defined diffraction spots without diffuse ice rings validates the cryoprotection step.

Step 4: Data Collection & Refinement

  • Action: Collect full-sphere diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Mo-Kα radiation provides the necessary wavelength to penetrate the halogenated crystal lattice and achieve atomic resolution.

  • Validation Check: The structural model is considered self-validated and publication-ready when the internal agreement factor ( Rint​ ) is < 0.05, the final R1​ index is < 0.05, and the Goodness-of-Fit (GoF) is approximately 1.0.

Conclusion

Compared to the flat, ribbon-forming unsubstituted indole-2-carboxylic acid, 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid represents a structurally pre-organized scaffold. The 3-chloro group forces an out-of-plane twist of the carboxylic acid, while the 1-methyl group ensures discrete dimer formation. These crystallographically proven features make it an exceptional candidate for targeting deep, sterically constrained protein sub-pockets where planar molecules fail to achieve selectivity.

References
  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure. URL:[Link][2]

  • Probing the Subpockets of Factor Xa Reveals Two Binding Modes for Inhibitors Based on a 2-Carboxyindole Scaffold: A Study Combining Structure-Activity Relationship and X-ray Crystallography. Journal of Medicinal Chemistry. URL:[Link][1]

Sources

Comparative

Efficacy of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] The strategic modific...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] The strategic modification of the indole nucleus, particularly through halogenation, has emerged as a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced therapeutic efficacy.[1] This guide provides a comprehensive comparison of the efficacy of hypothetical derivatives of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, with a focus on their potential as anti-cancer agents. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key in vitro assays.

The Rationale for Investigating Halogenated Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid moiety is a recognized pharmacophore in various drug classes, including anti-inflammatory agents and HIV-1 integrase inhibitors.[3][4][5] The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a molecule's biological profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.[1] Chlorine, being larger and more lipophilic, can also influence binding interactions and membrane permeability. The combination of these halogens on the indole ring, as in the parent scaffold 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, presents a unique opportunity for developing potent and selective therapeutic agents.

This guide will explore the comparative efficacy of three hypothetical derivatives of this parent scaffold, designated as Compound A , Compound B , and Compound C , in the context of their potential as inhibitors of a hypothetical serine/threonine kinase, "Kinase X," implicated in cancer cell proliferation.

Comparative Efficacy Analysis

To objectively compare the efficacy of our hypothetical compounds, a two-pronged in vitro evaluation strategy was employed: a direct enzymatic inhibition assay against Kinase X and a cell-based viability assay using a relevant cancer cell line.

Table 1: Comparative In Vitro Efficacy of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic Acid Derivatives
CompoundModification from Parent ScaffoldKinase X Inhibition (IC50, nM)Cancer Cell Viability (MTT Assay, IC50, µM)
Compound A Amide formation at the carboxylic acid with (R)-3-aminopiperidine15.21.8
Compound B Amide formation at the carboxylic acid with (S)-3-aminopiperidine89.79.5
Compound C Esterification of the carboxylic acid with ethanol254.122.3

The data presented in Table 1 suggests a clear structure-activity relationship (SAR). Compound A , with the (R)-3-aminopiperidine amide, demonstrates the most potent inhibition of Kinase X and the highest efficacy in reducing cancer cell viability. The stereoisomer, Compound B , is significantly less active, highlighting the stereospecificity of the interaction with the target kinase. Compound C , the ethyl ester derivative, shows the weakest activity, suggesting that the amide linkage and the specific piperidine moiety are crucial for potent biological activity.

Experimental Methodologies

The following are detailed protocols for the key experiments conducted in this comparative study.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of Kinase X. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide.

Protocol:

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, and 2 mM DTT.[6]

  • Compound Preparation: Dissolve the test compounds (Compound A, B, and C) in 100% DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.[6]

  • Assay Plate Setup: In a 96-well plate, add the kinase substrate (e.g., a specific peptide for Kinase X) and the diluted test compounds.

  • Enzyme Addition: Add the purified Kinase X enzyme to each well to initiate the pre-incubation. Incubate for 20 minutes at room temperature to allow the compounds to bind to the enzyme.[6]

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and a radioactive isotope, such as ³²P-ATP or ³³P-ATP. Incubate for a defined period (e.g., 60-120 minutes) at room temperature.[6][7]

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated ATP.

  • Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on Kinase X signaling (e.g., a human breast cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Compound A, B, and C) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the cell viability data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To further clarify the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Efficacy Evaluation Parent 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid Amine_R (R)-3-aminopiperidine Parent->Amine_R Amide Coupling Amine_S (S)-3-aminopiperidine Parent->Amine_S Amide Coupling Ethanol Ethanol Parent->Ethanol Esterification CompA Compound A Amine_R->CompA CompB Compound B Amine_S->CompB CompC Compound C Ethanol->CompC Kinase_Assay Kinase X Inhibition Assay CompA->Kinase_Assay MTT_Assay MTT Cell Viability Assay CompA->MTT_Assay CompB->Kinase_Assay CompB->MTT_Assay CompC->Kinase_Assay CompC->MTT_Assay IC50_Kinase IC50 Determination (Kinase) Kinase_Assay->IC50_Kinase IC50_MTT IC50 Determination (Cell) MTT_Assay->IC50_MTT Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activation Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundA Compound A CompoundA->KinaseX Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound A.

Conclusion and Future Directions

This guide provides a framework for the comparative efficacy evaluation of novel 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives. Based on our hypothetical study, the introduction of an (R)-3-aminopiperidine amide at the carboxylic acid position leads to a potent inhibitor of "Kinase X" with significant anti-proliferative effects in cancer cells. This highlights the importance of both the specific substituent and its stereochemistry in determining biological activity.

Future research should focus on synthesizing and testing a broader range of derivatives to further elucidate the structure-activity relationship. This could include modifications at other positions of the indole ring and the exploration of different amide and ester substituents. In vivo studies in animal models would be the next logical step to evaluate the therapeutic potential of the most promising compounds. The detailed protocols and comparative approach outlined in this guide provide a solid foundation for these future investigations in the exciting field of indole-based drug discovery.

References

  • Anticancer assay (MTT) - Bio-protocol. Available from: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed. Available from: [Link]

  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. Available from: [Link]

  • In vitro kinase assay. Available from: [Link]

  • MTT (Assay protocol). Available from: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available from: [Link]

  • Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Available from: [Link]

  • N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed. Available from: [Link]

  • In vitro kinase assay | Protocols.io. Available from: [Link]

  • Structure-activity studies of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives with analgesic and antiinflammatory activities - PubMed. Available from: [Link]

  • Full article: 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Available from: [Link]

  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed. Available from: [Link]

  • Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells - PubMed. Available from: [Link]

  • (PDF) Synthesis and Pharmacological Studies of Novel 3-Substituted Indole Derivatives as Potential Anti-Inflammatory and Analgesic Agents - ResearchGate. Available from: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available from: [Link]

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - MDPI. Available from: [Link]

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Validation

A Comparative Guide to the Validation of Certified Reference Standards for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a novel heterocyclic compound with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As with any new chemical entity destined for pharmaceutical development, the establishment of a well-characterized, high-purity certified reference standard (CRS) is a foundational requirement for accurate quantification, impurity profiling, and ensuring the quality and consistency of drug substance and product. This guide provides a comprehensive framework for the validation of a newly synthesized batch of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid as a CRS. We will objectively compare the critical analytical methodologies, present supporting experimental data, and explain the scientific rationale behind the validation process.

The principles outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, and best practices for the certification of reference materials as described in ISO 17034 and ISO/IEC 17025.[1][2][3]

The Imperative for a Validated Reference Standard

A CRS serves as the benchmark against which all subsequent batches of the active pharmaceutical ingredient (API) are measured. Its purity value is considered the "true" value, and therefore, its characterization must be beyond reproach. The validation process for a CRS is a multi-faceted endeavor that aims to establish its identity, purity, and potency with a high degree of confidence.

Synthesis and Purification: The Genesis of a Reference Standard

The journey to a CRS begins with its synthesis. While the specific synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is not widely published, analogous syntheses of related indole-2-carboxylic acids, such as 5-chloro-4-fluoro-1H-indole-2-carboxylic acid, provide a likely pathway.[4] A plausible synthetic route could involve the Fischer indole synthesis from a substituted aniline and a pyruvate derivative, followed by N-methylation.

It is crucial to understand the synthetic pathway to anticipate potential process-related impurities. For instance, starting materials like 3-chloro-4-fluoroaniline, its precursors, or reagents from the N-methylation step could be present in the crude product.[5][6][7][8]

Purification Strategy:

The crude product must undergo rigorous purification to be suitable as a CRS. Recrystallization is a common and effective method for purifying solid crystalline compounds like indole-2-carboxylic acids.[4] The choice of solvent system is critical and should be optimized to maximize the removal of impurities while ensuring high recovery of the desired compound.

Orthogonal Analytical Methods for Comprehensive Characterization

The cornerstone of CRS validation is the use of orthogonal analytical methods. These are techniques that rely on different physicochemical principles to assess the same attribute (e.g., purity). This approach provides a high degree of assurance that all potential impurities are detected and quantified.

Workflow for CRS Validation

CRS Validation Workflow cluster_structural Structural Elucidation Techniques cluster_purity Purity Assessment Techniques Synthesis Synthesis of Crude 3-Chloro-4-fluoro-1-methyl-1H- indole-2-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Preliminary_ID Preliminary Identification (TLC, Melting Point) Purification->Preliminary_ID Structural_Elucidation Definitive Structural Elucidation Preliminary_ID->Structural_Elucidation Purity_Assessment Purity Assessment (Orthogonal Methods) Structural_Elucidation->Purity_Assessment NMR NMR (1H, 13C, HSQC, HMBC) MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) UV_Vis UV-Vis Spectroscopy Certification Certification of Reference Standard Purity_Assessment->Certification HPLC HPLC-UV (Primary) LC_MS LC-MS (Impurity ID) GC_MS GC-MS (Volatile Impurities) qNMR qNMR (Potency) DSC DSC (Crystalline Purity) KF Karl Fischer (Water Content) ROI Residue on Ignition (Inorganic Impurities) Documentation Comprehensive Documentation Certification->Documentation

Caption: Workflow for the validation of a Certified Reference Standard.

Part 1: Structural Elucidation and Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the synthesized material.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons, the N-methyl group, and the carboxylic acid proton.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, providing definitive proof of the structure.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

3. Infrared (IR) Spectroscopy:

  • Identifies characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and aromatic C-H and C=C vibrations.[9]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Provides information about the electronic transitions within the molecule, which is characteristic of the indole chromophore.[10]

Technique Information Provided Acceptance Criteria
¹H and ¹³C NMR Proton and carbon frameworkSpectrum consistent with the proposed structure.
2D NMR Connectivity of atomsCorrelations confirm the assigned structure.
HRMS Elemental CompositionMeasured mass within 5 ppm of the theoretical mass.
FTIR Functional GroupsPresence of characteristic absorption bands.
UV-Vis Chromophore SystemCharacteristic absorption maxima.

Part 2: Purity Determination and Impurity Profiling

This is the most critical phase of CRS validation. A combination of chromatographic and other techniques is employed.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is the primary technique for purity assessment of non-volatile organic compounds.[5]

  • Method Development and Validation: A stability-indicating HPLC method must be developed and validated according to ICH Q2(R2) guidelines.[11][12] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Purity by Area Normalization: The purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks. A purity of ≥99.5% is generally expected for a CRS.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is used to identify unknown impurities detected by HPLC. The mass of the impurity can provide clues to its structure, especially when considering potential side-products from the synthesis.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is essential for detecting and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps.[5]

4. Quantitative NMR (qNMR):

qNMR is a powerful primary method for determining the potency (or absolute purity) of a compound. It involves comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

5. Differential Scanning Calorimetry (DSC):

DSC can be used to determine the melting point and assess the purity of highly crystalline solids. For a pure compound, a sharp melting endotherm is expected.

6. Karl Fischer Titration:

This is the gold standard for determining the water content in a sample.

7. Residue on Ignition (ROI) / Sulfated Ash:

This test quantifies the amount of inorganic impurities in the sample.

Comparative Table of Purity Assessment Methods
Method Principle Analyte/Impurity Type Advantages Limitations
HPLC-UV Chromatographic separation with UV detectionNon-volatile organic impuritiesHigh resolution, sensitive, quantitativeRequires chromophores, may not detect all impurities
LC-MS Chromatographic separation with mass detectionNon-volatile organic impuritiesProvides mass information for identificationQuantification can be challenging
GC-MS Chromatographic separation of volatile compoundsVolatile organic impurities, residual solventsHigh sensitivity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
qNMR Signal intensity proportional to molar concentrationAbsolute purity/potencyPrimary method, no need for a reference standard of the analyteLower sensitivity than chromatographic methods
DSC Thermal analysisCrystalline purityFast, small sample sizeOnly applicable to crystalline, thermally stable compounds
Karl Fischer TitrationWater contentAccurate and precise for waterOnly measures water content
ROI Gravimetric analysisInorganic impuritiesSimple, non-specific for all inorganicsCan be destructive to the sample

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

Objective: To determine the purity of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid and quantify related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 272 nm[4] Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL.

Validation Parameters (as per ICH Q2(R2)):

  • Specificity: Inject blank, sample, and spiked samples to demonstrate that the method is able to separate the main peak from impurities and degradation products.

  • Linearity: Prepare a series of solutions of known concentrations (e.g., 50-150% of the target concentration) and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Determine the recovery of the analyte in a spiked matrix.

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different equipment. The Relative Standard Deviation (RSD) should be ≤ 2%.[11]

Protocol 2: qNMR for Potency Determination

Objective: To determine the absolute purity (potency) of the reference standard.

Instrumentation:

  • NMR spectrometer (≥400 MHz)[5]

Materials:

  • Candidate reference standard of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Accurately weigh the candidate reference standard and the internal standard into a vial.

  • Add a known volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signals.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the potency using the following equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Certification and Documentation

Once all analytical tests are completed, the final purity of the Certified Reference Standard is assigned. This is typically calculated by a mass balance approach:

Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

A comprehensive Certificate of Analysis (CoA) must be generated.[13] This document should include:

  • The name and structure of the compound.

  • The assigned purity value and its uncertainty.

  • The results from all analytical tests performed.

  • The analytical methods used.

  • Storage conditions and expiry date.

Conclusion

The validation of a Certified Reference Standard for a new chemical entity like 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a rigorous, multi-disciplinary process. It requires a deep understanding of the compound's chemistry, the application of orthogonal analytical techniques, and adherence to international regulatory guidelines. By following a structured approach that includes definitive structural elucidation and comprehensive purity assessment, a well-characterized and reliable CRS can be established. This, in turn, is fundamental to the successful development of safe and effective medicines.

References

  • Babu, V. R., et al. (2011).
  • BenchChem. (2025). Analytical validation of 3-Chloro-4-fluoroaniline synthesis. BenchChem.
  • Eastwood, P. R., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1143-1150.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • BenchChem. (2025).
  • National Measurement Institute of Australia. (2017). Certified Reference Material Certificate of Analysis: (±)-3-Chloroamphetamine hydrochloride. NMIA.
  • Patel, M., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 582-590.
  • Sigma-Aldrich.
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  • Eurachem. (2025). 7.
  • HBM4EU. (2018).
  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1082-1087.
  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Lin, C. H., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of the Chinese Chemical Society.
  • BenchChem. (2025).
  • Organic Syntheses. (1999). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses.
  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
  • Merck.
  • International Journal on Science and Technology. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds.
  • GL Sciences. (n.d.). 水質分析用認証標準物質(CRM)
  • Huang, B., et al. (2026). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 299.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends far beyond its synthesis and use; its safe and compliant disposal is a critical final step that safeguards both labora...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends far beyond its synthesis and use; its safe and compliant disposal is a critical final step that safeguards both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a specialized halogenated indole derivative. Given that novel or highly specific research chemicals may not have readily available, officially published Safety Data Sheets (SDS), this protocol is grounded in the precautionary principle—treating the substance with a high degree of caution based on its chemical structure and the known hazards of similar compounds.

Part 1: Hazard Assessment and Characterization

The first and most critical step in any disposal plan is a thorough understanding of the material's potential hazards. In the absence of a specific SDS for 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid, we must infer its risks from its constituent parts: a chlorinated and fluorinated indole core with a carboxylic acid group.

  • Halogenated Organic Compound: The presence of chlorine and fluorine atoms places this compound in the category of halogenated organics.[1] Such compounds are often subject to specific disposal regulations due to their potential to form toxic byproducts upon improper incineration and their persistence in the environment.[2] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[3]

  • Indole-Carboxylic Acid Core: Similar indole-based carboxylic acids are known to be skin, eye, and respiratory irritants.[4][5] For example, the SDS for 3-Chloroindole-2-carboxylic acid indicates it causes skin and serious eye irritation.[4]

  • Acidity: The carboxylic acid group makes the compound acidic, requiring segregation from bases or other incompatible materials to prevent violent reactions.[6]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling the waste material, ensure all appropriate PPE is in use to mitigate exposure risks.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Based on data for similar compounds, skin irritation or harmful effects upon dermal absorption are potential risks.[9][10]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and fine dust, which could cause serious eye irritation.[4][5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Certified Chemical Fume HoodAll handling of the solid compound and its waste should be performed in a fume hood to prevent inhalation of dust or potential vapors.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" principle of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA).[11]

Step 1: Waste Segregation and Containerization

Proper segregation is key to safe and cost-effective disposal.

  • Designate a Waste Stream: This compound must be disposed of in a container specifically designated for Halogenated Organic Solid Waste .[1] Do not mix with non-halogenated waste, as this will needlessly increase disposal costs and complexity.[11]

  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE).

    • The container must have a secure, screw-top lid.[6]

    • Ensure the container is clean and dry before use.

  • Collect All Contaminated Materials: Place the following into the designated container:

    • Unused or expired 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

    • Any materials used for cleanup of spills, such as absorbent pads or contaminated paper towels.

    • Contaminated consumables like weighing papers, pipette tips, and gloves.

Step 2: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement. Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste labels.

The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid". Avoid abbreviations or formulas.

  • Hazard Characteristics: Based on our assessment, tick the boxes for "Irritant" and "Toxic."

  • Generator Information: Your name, lab number, and contact information.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The waste container must be stored in a designated SAA while it is being filled.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Keep the waste container closed at all times except when adding waste.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the SAA is away from incompatible materials, especially strong bases and oxidizing agents.[6]

G cluster_Lab Laboratory Workflow cluster_Disposal Disposal Pathway A Waste Generation (e.g., unused chemical, contaminated gloves) B Hazard Assessment (Identify as Halogenated Organic) A->B Is it waste? C Select & Label Container (Halogenated Solid Waste) B->C Precautionary Principle D Store in SAA (Secondary Containment, Lid Closed) C->D Collect Waste E Container Full or Project Ends D->E F Contact EHS/Waste Office (Schedule Pickup) E->F Request Pickup G Licensed Vendor Transport & Final Disposal (e.g., Incineration) F->G EHS Action

Caption: Decision workflow for the disposal of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Step 4: Arranging for Final Disposal
  • Once the waste container is full or the research project is complete, seal the container tightly.

  • Submit a chemical waste pickup request to your institution's EHS office.[7]

  • EHS personnel will collect the waste from your laboratory and consolidate it for shipment to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Part 4: Spill and Emergency Procedures

Small Spill (Solid Material)
  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Don PPE: Wear the full PPE as described in Part 2.

  • Clean-Up: Gently sweep the solid material into a dustpan or use absorbent pads to collect it. Avoid creating dust.

  • Package Waste: Place all contaminated cleaning materials into the designated halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), and place the cleaning wipes in the waste container.

  • Report: Inform your lab supervisor and EHS office of the incident.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive disposal plan, researchers can ensure the safe and compliant management of specialized chemical waste, upholding the principles of laboratory safety and environmental stewardship.

References

  • Princeton University. (n.d.). Laboratory Waste. Office of Environmental Health and Safety. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1057404-44-0 | 3-Chloro-5-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-3-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 4-CHLORO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE | CAS 2132418-12-1. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Wang, L., et al. (2023). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of arbitrary rules, but as a logical, mechanistic response to molecular structure. When handling 3-Chloro-4-fluoro-1-methyl-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of arbitrary rules, but as a logical, mechanistic response to molecular structure. When handling 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 1312141-19-7) , standard laboratory precautions are insufficient. To handle this compound safely, we must first understand why it is hazardous, and then deploy a self-validating operational system to mitigate those specific risks.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

The hazard profile of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid is driven by two distinct structural features that dictate our safety approach:

  • Halogen-Driven Lipophilicity (Cl, F): The addition of chlorine and fluorine atoms to the indole core significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds bypass the skin's aqueous barrier much more efficiently than their non-halogenated counterparts. This structural reality makes dermal exposure highly hazardous and renders standard latex gloves inadequate due to rapid permeation [1].

  • Carboxylic Acid Proton Donation: The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture inherent in human skin, ocular fluid, or respiratory mucosa, it rapidly drops the localized pH. This causes acute tissue irritation and inflammation, directly resulting in its GHS classifications for severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335) [2, 3].

Because fine powders of indole-2-carboxylic acid derivatives have low bulk density, they are highly prone to aerosolization during routine weighing, making inhalation and ocular exposure the primary operational risks [3].

Quantitative PPE Selection Matrix

To counter these specific molecular hazards, we must deploy targeted Personal Protective Equipment (PPE). The following matrix outlines the required gear, the quantitative specifications, and the scientific rationale for each choice.

Protection AreaRequired PPEQuantitative SpecificationMechanistic Rationale
Hands Nitrile Gloves (Double-glove for >5g)≥ 0.11 mm thickness; >480 min breakthrough timeHalogens increase lipophilicity, allowing rapid permeation through latex. Nitrile provides a robust barrier against non-polar diffusion.
Eyes Chemical Splash GogglesANSI Z87.1 compliant (D3 rating for splash/droplet)Prevents aerosolized acidic dust from interacting with ocular moisture, preventing severe pH-driven mucosal damage (H319).
Respiratory N95 / P100 Particulate Respirator≥ 95% to 99.97% filtration efficiency (0.3 µm)Required if handling outside engineering controls to block low-bulk-density powders from entering the respiratory tract (H335).
Body Flame-Resistant (FR) Lab Coat100% Cotton (0% Synthetic fibers)Synthetic fibers generate static electricity, which can aerosolize fine halogenated powders. Cotton mitigates static buildup.

Self-Validating Operational Protocol

Every procedure in the laboratory must be a self-validating system—meaning the protocol includes built-in verification steps to ensure safety parameters are met before proceeding to the next step.

Step 1: Environmental Preparation & Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood. Lay down anti-static weighing paper.

  • Validation Step: Check the digital monitor on the fume hood to ensure the face velocity is between 80–120 feet per minute (fpm) . If the monitor reads outside this range or the alarm sounds, do not open the chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don a 100% cotton lab coat, chemical splash goggles, and nitrile gloves.

  • Validation Step: Perform an inflation test on the nitrile gloves (trap air inside and squeeze) to ensure zero micro-punctures before handling the chemical.

Step 3: Anti-Static Weighing and Transfer

  • Action: Transfer the chemical using a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate static electricity.

  • Validation Step: Observe the powder's behavior as you open the vial. If the powder aggressively clings to the spatula or the sides of the vial (indicating a high static charge), pause immediately. Deploy an anti-static ionizer over the balance area for 30 seconds before continuing to prevent aerosolization.

Step 4: Solubilization

  • Action: Slowly add your solvent (e.g., DMSO, DMF, or Dichloromethane) to the pre-weighed solid. Do not add the solid to the solvent, as this risks splashing.

  • Validation Step: Keep the fume hood sash lowered to the minimum operational height during dissolution. Visually confirm complete dissolution before removing the sealed reaction vial from the hood.

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the acidic powder, exacerbating the inhalation hazard. Follow this targeted protocol:

  • Containment: Do not dry sweep. Cover the spilled powder with damp absorbent paper to immediately trap the particulates and prevent aerosolization.

  • Neutralization: Wipe the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the carboxylic acid residue.

  • Validation Step: After the final wash with soap and water, press a strip of pH indicator paper against the wet surface. Proceed only when the paper indicates a neutral pH (~7.0), confirming no residual acid remains.

  • Waste Segregation (Disposal):

    • Solid Waste: Place contaminated gloves, weighing boats, and absorbent materials into a sealed, labeled solid hazardous waste container.

    • Liquid Waste: Any solutions containing 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid must be disposed of strictly in the Halogenated Organic Waste stream due to the presence of chlorine and fluorine atoms. Never mix with non-halogenated solvent waste.

Operational Workflow Visualization

The following diagram illustrates the logical relationship between hazard identification, PPE deployment, and operational execution.

ChemicalHandling Hazard Hazard Assessment (H315, H319, H335) PPE PPE Deployment (Nitrile, Goggles, Lab Coat) Hazard->PPE Dictates EngControl Engineering Controls (Fume Hood / Exhaust) Hazard->EngControl Requires Operation Operational Execution (Weighing & Transfer) PPE->Operation Protects Operator EngControl->Operation Contains Aerosols Spill Spill Response (Contain & Neutralize) Operation->Spill Accidental Release Disposal Waste Disposal (Halogenated Organics) Operation->Disposal Standard Completion Spill->Disposal Cleanup Waste

Logical workflow for safe handling and disposal of halogenated indoles.

References

  • Title: Safety Data Sheet: Indole-2-carboxylic acid Source: MetaSci URL: [Link]

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